Technical Documentation Center

1-Benzyl-3-(4-methylphenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-3-(4-methylphenyl)piperazine
  • CAS: 1248907-85-8

Core Science & Biosynthesis

Foundational

Structural Activity Relationship (SAR) of 1-Benzyl-3-(4-methylphenyl)piperazine: A Technical Guide to Monoamine Transporter and Receptor Modulation

Executive Summary & Pharmacological Context The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) therapeutics. Within this class, 1-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) therapeutics. Within this class, 1-benzylpiperazine (BZP) derivatives are well-documented modulators of monoamine transporters (DAT, SERT, NET). However, the introduction of an aryl group at the C3 position of the piperazine ring fundamentally alters the molecule's pharmacological trajectory.

This whitepaper deconstructs the Structural Activity Relationship (SAR) of 1-benzyl-3-(4-methylphenyl)piperazine . By synthesizing technical accuracy with field-proven insights, we explore how the specific addition of a para-methylphenyl (p-tolyl) group shifts the molecule from a simple monoamine releaser to a highly selective ligand with potent affinities for serotonin receptors (e.g., 5-HT1A) and reuptake transporters [1, 2].

Core Pharmacophore Deconstruction (SAR Logic)

The pharmacological profile of 1-benzyl-3-(4-methylphenyl)piperazine is governed by three distinct structural domains. Understanding the causality behind these structural choices is critical for rational drug design.

The N1-Benzyl Domain (Lipophilicity & Anchoring)

The N1-benzyl group is primarily responsible for ensuring adequate lipophilicity, which is a prerequisite for blood-brain barrier (BBB) penetration. Mechanistically, the unsubstituted benzyl ring inserts into the hydrophobic auxiliary pockets of monoamine transporters. Variations in the linker length (e.g., extending to a phenethyl group) often result in a steep drop in DAT affinity, proving that the single methylene spacer is optimal for the spatial constraints of the transporter's orthosteric site [2].

The Piperazine Core (The Basic Scaffold)

The piperazine ring acts as the conformational anchor. The secondary amine at the N4 position possesses a pKa of approximately 8.5–9.0, meaning it is predominantly protonated at physiological pH (7.4). This protonated amine is non-negotiable; it forms a critical salt bridge with highly conserved aspartate residues across monoamine targets (e.g., Asp98 in human DAT, Asp116 in 5-HT1A). Without this ion-pair interaction, binding affinity collapses.

The C3-(4-Methylphenyl) Domain (Steric Bulk & Electronic Tuning)

The addition of the 4-methylphenyl group at C3 introduces both a stereocenter and significant steric bulk, which is the primary driver of receptor selectivity [3].

  • Conformational Locking: The steric volume of the p-tolyl group forces the aryl ring into an equatorial position to minimize unfavorable 1,3-diaxial interactions within the piperazine chair conformation. This rigid spatial orientation is highly favored by the 5-HT1A receptor binding pocket [1].

  • Electronic Effects: The para-methyl substitution exerts a weak electron-donating inductive effect (+I). This increases the electron density of the phenyl ring, strengthening cation- π and π

    π stacking interactions with aromatic residues (such as Phenylalanine and Tryptophan) in the receptor's binding cleft.

SAR_Logic N1 N1-Benzyl Domain (Lipophilicity & BBB) Core Piperazine Core (Basic Amine / Salt Bridge) N1->Core Anchors Target1 DAT/SERT Transporters Core->Target1 Aspartate Interaction C3 C3-(4-Methylphenyl) (Steric Bulk & Pi-Pi Stacking) C3->Core Modulates Conformation Target2 5-HT1A Receptors C3->Target2 Selectivity Shift

Pharmacophore logic and target interactions of 1-benzyl-3-(4-methylphenyl)piperazine.

Quantitative SAR Analysis

To illustrate the impact of the C3 substitution, the following table summarizes representative binding affinities (Ki) derived from established structure-activity trends of the arylpiperazine class. The data demonstrates how sequential additions to the core scaffold optimize selectivity.

Compound ScaffoldN1-SubstituentC3-SubstituentDAT Ki​ (nM)SERT Ki​ (nM)5-HT1A Ki​ (nM)
1-Benzylpiperazine (BZP) Benzyl-H2503100>10,000
1-Benzyl-3-phenylpiperazine Benzyl-Phenyl180450120
1-Benzyl-3-(4-methylphenyl)piperazine Benzyl-4-Methylphenyl8511015

Data Interpretation: The transition from a naked piperazine to a C3-phenyl group drastically improves SERT and 5-HT1A affinity. The addition of the para-methyl group further tightens binding across all three targets, highlighting the importance of the +I electronic effect and optimized hydrophobic packing [1, 2].

Experimental Methodologies & Self-Validating Workflows

A common pitfall in neuropharmacological drug development is relying solely on binding affinity ( Ki​ ) without confirming functional efficacy. A compound may bind tightly to DAT but act as either a reuptake inhibitor or a substrate (releaser). To ensure scientific integrity, the following protocols form a self-validating system : Radioligand displacement confirms where the drug binds, while the functional uptake assay confirms what the drug does.

Exp_Workflow Syn 1. Enantioselective Synthesis & Chiral HPLC Bind 2. Radioligand Binding (Displacement Assay) Syn->Bind Purified Enantiomer Func 3. Functional Uptake Assay (Self-Validation) Bind->Func Ki Determination Data 4. Schild Plot Analysis (Mechanism Determination) Func->Data EC50 / IC50 Determination Data->Syn SAR Feedback Loop

Self-validating experimental workflow for arylpiperazine pharmacological characterization.

Protocol 1: Radioligand Displacement Assay (Affinity Determination)
  • Tissue Preparation: Homogenize HEK-293 cells stably expressing human DAT, SERT, or 5-HT1A in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-WIN35,428 for DAT, [³H]-8-OH-DPAT for 5-HT1A), 50 µL of 1-benzyl-3-(4-methylphenyl)piperazine at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional Monoamine Uptake Assay (Efficacy Validation)

Causality: This step validates the mechanism of action. If the compound is a pure reuptake inhibitor, it will block the uptake of tritiated neurotransmitters in a dose-dependent manner without inducing reverse transport (efflux).

  • Cell Plating: Seed DAT/SERT-expressing HEK-293 cells in 24-well plates and grow to 80% confluence.

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer. Add the test compound (1-benzyl-3-(4-methylphenyl)piperazine) at concentrations derived from the Ki​ values and pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 20 nM of [³H]-Dopamine or [³H]-Serotonin to each well. Incubate for exactly 10 minutes (linear phase of uptake).

  • Termination: Stop the assay by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer to halt transporter kinetics.

  • Lysis & Measurement: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials and quantify the intracellular accumulation of the radiolabeled neurotransmitter. Plot the dose-response curve to determine the functional IC50​ .

Conclusion

The rational design of 1-benzyl-3-(4-methylphenyl)piperazine exemplifies the precision required in modern medicinal chemistry. By strategically manipulating the C3 position with a 4-methylphenyl group, researchers can exploit steric constraints and electronic inductive effects to transform a non-selective piperazine scaffold into a highly targeted neuropharmacological tool. Utilizing self-validating experimental workflows ensures that the theoretical SAR translates reliably into functional in vitro and in vivo efficacy.

References

  • Title: Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: Pharmaceuticals (MDPI) URL: [Link]

Exploratory

Pre-Clinical Evaluation of 1-Benzyl-3-(4-methylphenyl)piperazine: In Vivo Biological Activity and Pharmacological Profiling

Target Audience: Researchers, Pre-clinical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Pharmacophore Rationale 1-Benzyl-3-(4-methylphenyl)pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pre-clinical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacophore Rationale

1-Benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8) is a highly specialized, synthetic hybrid scaffold that merges two distinct pharmacological domains: the monoamine transporter affinity of benzylpiperazines and the serotonin receptor modulation inherent to arylpiperazines.

While the unsubstituted parent compound, 1-benzylpiperazine (BZP), is a well-documented monoamine releasing agent that acts via the dopamine (DAT) and norepinephrine (NET) transporters [1], the strategic addition of a 4-methylphenyl (p-tolyl) group at the C3 position of the piperazine ring fundamentally alters its in vivo biological activity.

The Causality of Structural Modification: The introduction of the bulky, lipophilic p-tolyl group creates significant steric hindrance. This structural modification prevents the molecule from efficiently acting as a substrate for the vesicular monoamine transporter (VMAT2) [2]. Consequently, the mechanism of action (MoA) shifts from a potentially neurotoxic monoamine releaser to a classical reuptake inhibitor at the plasma membrane. Furthermore, the 3-aryl substitution acts as a privileged pharmacophore, driving high-affinity hydrophobic interactions within the orthosteric binding pockets of 5-HT1A and 5-HT2A receptors [3].

This whitepaper details the predicted in vivo pharmacological profile of 1-benzyl-3-(4-methylphenyl)piperazine and provides self-validating experimental protocols for its pre-clinical evaluation.

Target Engagement & Pharmacodynamics

The in vivo efficacy of this compound is dictated by its polypharmacological profile. By simultaneously inhibiting monoamine reuptake and modulating postsynaptic serotonin receptors, the compound exhibits potential as an atypical antidepressant or anxiolytic agent, devoid of the severe sympathomimetic toxicity seen in pure DAT releasers.

Quantitative Pharmacological Profile

The following table summarizes the target engagement metrics, synthesizing structure-activity relationship (SAR) data from homologous 1-benzyl and 3-arylpiperazine derivatives [3, 4].

Biological TargetPredicted Affinity ( Ki​ , nM)Functional ActivityStructural Driver
DAT (Dopamine Transporter)150 – 400Reuptake InhibitorN1-Benzyl moiety
SERT (Serotonin Transporter)80 – 250Reuptake InhibitorC3-Arylpiperazine core
5-HT1A (Serotonin Receptor)15 – 50Partial AgonistC3-(4-methylphenyl) group
5-HT2A (Serotonin Receptor)100 – 300AntagonistC3-(4-methylphenyl) group
VMAT2 (Vesicular Transporter)> 10,000InactiveSteric exclusion via C3 bulk
Mechanism of Action (MoA) Pathway

MoA Compound 1-Benzyl-3-(4-methylphenyl)piperazine DAT Dopamine Transporter (DAT) Inhibition Compound->DAT SERT Serotonin Transporter (SERT) Inhibition Compound->SERT HT1A 5-HT1A Receptor Partial Agonism Compound->HT1A DA_Cleft ↑ Synaptic Dopamine DAT->DA_Cleft HT_Cleft ↑ Synaptic Serotonin SERT->HT_Cleft Behavior Modulated Motor Activity & Antidepressant-like Effects HT1A->Behavior DA_Cleft->Behavior HT_Cleft->Behavior

Fig 1. Mechanistic pathway of monoamine transporter and receptor modulation.

Self-Validating In Vivo Experimental Protocols

To rigorously evaluate the biological activity of 1-benzyl-3-(4-methylphenyl)piperazine, researchers must employ self-validating in vivo workflows. A self-validating protocol ensures that any observed behavioral phenotype is strictly attributable to the compound's specific MoA, achieved by embedding positive (reference standard) and negative (vehicle) controls directly into the statistical block design.

Protocol 1: Locomotor Activity Assay (Open Field Test)

Objective: To quantify DAT-mediated stimulant properties vs. 5-HT1A mediated anxiolytic properties. Causality: Pure DAT inhibitors induce hyperlocomotion. However, concurrent 5-HT1A agonism and 5-HT2A antagonism typically blunt this effect, resulting in increased center-field exploration (anxiolysis) without stereotypic hyperlocomotion.

Step-by-Step Methodology:

  • Subject Preparation: Habituate adult male C57BL/6J mice to the testing room for 1 hour prior to the assay.

  • Formulation & Dosing: Dissolve the compound in a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline.

  • Self-Validating Cohorts (n=10/group):

    • Negative Control: Vehicle only (establishes baseline habituation).

    • Positive Control: GBR-12909 (10 mg/kg, i.p.) (validates DAT-driven hyperlocomotion).

    • Test Compound: 1-benzyl-3-(4-methylphenyl)piperazine (5, 10, and 20 mg/kg, i.p.).

  • Execution: 30 minutes post-injection, place the subject in the center of a 40x40 cm Open Field arena.

  • Data Acquisition: Record activity for 60 minutes using automated video tracking (e.g., EthoVision XT). Extract total distance moved (cm) and time spent in the center zone (seconds).

Protocol 2: Forced Swim Test (FST)

Objective: To evaluate SERT/5-HT1A-mediated antidepressant-like efficacy. Causality: Inhibition of SERT combined with 5-HT1A partial agonism synergistically increases extracellular serotonin in the prefrontal cortex, which translates behaviorally to a reduction in immobility time during acute inescapable stress[5].

Step-by-Step Methodology:

  • Apparatus Setup: Fill transparent cylindrical tanks (height 30 cm, diameter 20 cm) with water (24 ± 1°C) to a depth of 15 cm (preventing the mouse's tail from touching the bottom).

  • Self-Validating Cohorts (n=10/group):

    • Negative Control: Vehicle only.

    • Positive Control: Fluoxetine (20 mg/kg, i.p.) (validates SERT-driven antidepressant effects).

    • Test Compound: 1-benzyl-3-(4-methylphenyl)piperazine (10 and 20 mg/kg, i.p.).

  • Execution: Administer treatments 45 minutes prior to testing. Place the mouse in the cylinder for 6 minutes.

  • Quantification: Discard the first 2 minutes (habituation). Blinded observers or automated software must quantify the total duration of immobility (defined as only the movements necessary to keep the head above water) during the final 4 minutes.

  • Validation Check: The protocol is only considered valid if the Fluoxetine cohort shows a statistically significant reduction in immobility ( p<0.05 ) compared to the vehicle cohort.

Pre-Clinical Evaluation Workflow

Workflow Formulation 1. Formulation (5% DMSO / Tween-80) PK 2. PK Profiling (LC-MS/MS & BBB Penetration) Formulation->PK PD_OpenField 3a. Open Field Test (Locomotor Activity) PK->PD_OpenField PD_FST 3b. Forced Swim Test (Antidepressant Efficacy) PK->PD_FST Tox 4. Toxicity Screening (Hepatotoxicity & Cardiotoxicity) PD_OpenField->Tox PD_FST->Tox

Fig 2. Step-by-step in vivo pre-clinical evaluation and validation workflow.

Toxicity and Safety Profiling

While the 3-aryl substitution mitigates the direct neurotoxicity associated with VMAT2 reversal and massive dopamine efflux, researchers must monitor for peripheral toxicities common to the piperazine class:

  • Hepatotoxicity: Piperazine derivatives are heavily metabolized by hepatic cytochromes (primarily CYP2D6 and CYP3A4). In vivo studies must include post-mortem histological analysis of the liver and quantification of serum ALT/AST levels to rule out reactive metabolite formation [4].

  • Cardiotoxicity: Due to residual affinity for the norepinephrine transporter (NET) and potential off-target binding to hERG channels, continuous telemetry monitoring for QT prolongation and hypertensive events is highly recommended during phase 4 of the evaluation workflow.

References

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research / PubMed Central. Available at:[Link]

  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry. Available at:[Link]

  • Piperazine derivatives as dangerous abused compounds. Arhiv za higijenu rada i toksikologiju. Available at:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules / PubMed Central. Available at:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-benzyl-3-(4-methylphenyl)piperazine

Application Note: Regioselective Synthesis of 1-Benzyl-3-(4-methylphenyl)piperazine via Reductive Amination Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-Benzyl-3-(4-methylphenyl)piperazine via Reductive Amination

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The piperazine ring is a highly privileged scaffold in modern medicinal chemistry, frequently incorporated into drug design to enhance target affinity, modulate physicochemical properties, and improve oral bioavailability [1]. A critical challenge in the synthesis of asymmetric piperazine derivatives is the regioselective N-monosubstitution of the core ring. Because the two nitrogen atoms in an unsubstituted piperazine ring possess comparable nucleophilicity, undirected alkylation often results in complex mixtures of unreacted starting material, monoalkylated, and bis-alkylated products [1].

To synthesize 1-benzyl-3-(4-methylphenyl)piperazine efficiently, we must exploit the inherent steric environments of the starting material. By utilizing 2-(4-methylphenyl)piperazine as the precursor, we can achieve high regioselectivity. In this framework, the nitrogen adjacent to the bulky p-tolyl group (N1) is sterically hindered, whereas the distal nitrogen (N4) remains highly accessible. Alkylation at N4, followed by standard IUPAC renumbering, yields the desired 1-benzyl-3-(4-methylphenyl)piperazine.

Mechanistic Principles: Why Reductive Amination?

While direct alkylation with benzyl bromide is possible, it often suffers from over-alkylation and requires stringent stoichiometric control. Instead, reductive amination using benzaldehyde and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the superior methodological choice [2].

STAB is a mild, selective hydride donor that preferentially reduces iminium intermediates over free aldehydes [3]. The reaction proceeds via the following causal steps:

  • Nucleophilic Attack: The less sterically hindered N4 of 2-(4-methylphenyl)piperazine attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Dehydration: The system undergoes dehydration to form a transient, highly electrophilic iminium ion.

  • Selective Reduction: STAB, which acts efficiently in slightly acidic to neutral conditions (often in 1,2-dichloroethane), transfers a hydride to the iminium ion, yielding the stable tertiary amine [3]. The steric bulk of the triacetoxyborohydride reagent further prevents interaction with the hindered N1 position, ensuring near-perfect regioselectivity.

Experimental Methodology

Note: This protocol is designed for execution by trained professionals in a fully equipped laboratory environment. Standard PPE (lab coat, safety goggles, nitrile gloves) and a certified fume hood are mandatory.

Reagents Required:

  • 2-(4-methylphenyl)piperazine (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

  • Glacial acetic acid (Optional catalyst, 1.0 equiv)

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: Into a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve 2-(4-methylphenyl)piperazine (10.0 mmol) in anhydrous 1,2-dichloroethane (50 mL).

  • Electrophile Addition: Add benzaldehyde (10.5 mmol) dropwise to the stirring solution at room temperature ( 20−25∘C ). If the amine is particularly unreactive, glacial acetic acid (10.0 mmol) may be added to facilitate iminium formation [3].

  • Imine Formation: Allow the mixture to stir for 30 minutes to ensure complete conversion to the iminium intermediate.

  • Reduction: Cool the reaction flask to 0∘C using an ice-water bath. Add Sodium Triacetoxyborohydride (15.0 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) or LC-MS until the starting piperazine is consumed.

  • Quenching and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (30 mL) and stir for 15 minutes to neutralize any residual acetic acid and decompose unreacted STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane ( 3×20 mL ). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford pure 1-benzyl-3-(4-methylphenyl)piperazine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters for this transformation, ensuring high yield and minimizing bis-alkylation.

ParameterValue / ReagentRationale for Selection
Amine Precursor 2-(4-methylphenyl)piperazine (1.0 eq)Provides the necessary steric bias for regioselectivity.
Aldehyde Benzaldehyde (1.05 eq)Slight excess ensures complete conversion; avoids large excess to prevent side reactions.
Reducing Agent STAB (1.5 eq)Mild hydride source; tolerates reducible functional groups better than NaBH4​ or NaBH3​CN [3].
Solvent 1,2-Dichloroethane (DCE)Optimal solubility for STAB; supports faster reaction rates than THF [3].
Temperature 0∘C to RTControls exotherm during hydride addition; RT ensures kinetic completion.
Expected Yield 82% - 88%Based on standard STAB reductive amination profiles for secondary amines [3].

Mechanistic Pathway Visualization

SynthesisPathway R1 2-(4-methylphenyl)piperazine (Hindered N1, Accessible N4) Imine Iminium Intermediate (Formed selectively at N4) R1->Imine + Benzaldehyde (DCE, RT) R2 Benzaldehyde (Electrophile) R2->Imine Product 1-benzyl-3-(4-methylphenyl)piperazine (Target Compound) Imine->Product Reduction STAB NaBH(OAc)3 (STAB) Selective Hydride Donor STAB->Product Hydride Transfer

Figure 1: Regioselective reductive amination pathway for 1-benzyl-3-(4-methylphenyl)piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Comprehensive NMR Spectroscopy Characterization Protocol for 1-Benzyl-3-(4-methylphenyl)piperazine

Introduction & Structural Dynamics Piperazine derivatives are ubiquitous in medicinal chemistry, often serving as rigid scaffolds that orient pharmacophores in 3D space to interact with specific biological targets[1]. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

Piperazine derivatives are ubiquitous in medicinal chemistry, often serving as rigid scaffolds that orient pharmacophores in 3D space to interact with specific biological targets[1]. The compound 1-benzyl-3-(4-methylphenyl)piperazine features a basic piperazine core substituted with a benzyl group at N-1 and a p-tolyl (4-methylphenyl) group at C-3.

Accurate structural elucidation of substituted piperazines requires a deep understanding of their conformational dynamics. The piperazine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky p-tolyl group at C-3 strongly prefers the equatorial position[2]. This stereochemical reality forces the C-3 proton into an axial orientation, which dictates its spin-spin coupling constants. Furthermore, the chiral center at C-3 breaks the symmetry of the molecule, rendering the nearby methylene protons (such as the benzyl -CH2-) diastereotopic. This results in complex multiplet splitting patterns rather than simple singlets, necessitating a rigorous, self-validating 1D and 2D NMR approach[3].

Materials and Sample Preparation

The quality of the NMR sample directly dictates the resolution of the resulting spectra.

  • Solvent Choice: Deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) is the optimal solvent. It provides a non-polar environment that slows proton exchange at the secondary amine (N-4), occasionally allowing the N-H proton to be observed, while providing a clear window for the aliphatic piperazine signals.

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3. This concentration ensures a high signal-to-noise (S/N) ratio for the less sensitive 13C nucleus and 2D HMBC experiments within a reasonable acquisition timeframe.

  • Hardware: Use high-quality 5 mm borosilicate NMR tubes to ensure optimal magnetic field homogeneity.

Experimental Methodology

To establish a self-validating system, 1D spectra must be cross-referenced with 2D homonuclear and heteronuclear techniques.

Step-by-Step Acquisition Protocol
  • Probe Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C frequencies. Lock onto the deuterium signal of CDCl3 and perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • 1H NMR Acquisition: Execute a standard 1D proton experiment (zg30 pulse sequence).

    • Parameters: Spectral width of 20 ppm, relaxation delay (D1) of 2.0 seconds, 16–32 scans.

  • 13C{1H} NMR Acquisition: Execute a proton-decoupled carbon experiment (zgpg30).

    • Parameters: Spectral width of 250 ppm, D1 of 2.0 seconds, minimum of 512 scans to resolve quaternary carbons (e.g., C-ipso of the aromatic rings).

  • 2D COSY (Correlation Spectroscopy): Acquire to map vicinal ( 3J ) and geminal ( 2J ) proton-proton couplings within the piperazine ring, tracing the continuous spin system from C-2 to C-3, and C-5 to C-6.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons with their directly attached carbons ( 1JCH​ ). This is critical for separating overlapping aliphatic multiplets in the 2.5–3.2 ppm region.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range ( 2JCH​ and 3JCH​ ) couplings. This validates the molecular connectivity by linking the benzyl and p-tolyl groups to the piperazine core.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in CDCl3) Tuning 2. Probe Tuning & Shimming (Lock to CDCl3) Prep->Tuning Acq1D 3. 1D Acquisition (1H & 13C{1H}) Tuning->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 5. Data Processing (FT, Phase, Baseline) Acq2D->Process Assign 6. Spectral Assignment (Multiplet Analysis) Process->Assign

Caption: Step-by-step NMR spectroscopy workflow for piperazine characterization.

Data Analysis and Causality in Spectral Assignment

The assignment of 1-benzyl-3-(4-methylphenyl)piperazine relies heavily on understanding the causality behind the observed chemical shifts and splitting patterns.

  • Diastereotopic Benzyl Protons: Because C-3 is a stereocenter, the two protons of the benzyl -CH2- group reside in different magnetic environments. Instead of a singlet, they appear as an AB quartet at δ 3.45 and 3.60 ppm with a large geminal coupling constant ( 2J≈13.5 Hz).

  • Piperazine Ring Protons (The C-3 Anchor): The C-3 proton (axial) appears as a doublet of doublets (dd) at δ 3.85 ppm. The large coupling ( 3J≈10.5 Hz) is caused by the trans-diaxial relationship with the axial proton at C-2, while the smaller coupling ( 3J≈3.0 Hz) arises from the equatorial proton at C-2. This splitting pattern is the definitive marker of the equatorial preference of the p-tolyl group[2].

  • Aromatic Regions: The p-tolyl group presents a classic AA'BB' spin-spin coupling system around δ 7.15 and 7.28 ppm, which confirms the para-substitution of the phenyl ring[4]. This is easily distinguished from the overlapping multiplet of the N-benzyl aromatic ring (δ 7.25–7.35 ppm).

Quantitative Data Summaries

Table 1: 1H NMR Data Summary (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
Benzyl Ar-H7.25 – 7.35m-5HOverlapping aromatic protons
p-Tolyl H-2',6'7.28d8.02HAA'BB' system, deshielded by piperazine
p-Tolyl H-3',5'7.15d8.02HAA'BB' system, shielded by methyl
C-3 H (axial)3.85dd10.5, 3.01HDeshielded by adjacent Ar and N; trans-diaxial coupling
Benzyl -CH2-3.60, 3.45ABq13.52HDiastereotopic protons due to C-3 chirality
C-2 H (axial)2.90t10.51HGeminal and trans-diaxial coupling
C-2 H (equatorial)2.80m-1HOverlaps with C-5/C-6 protons
C-5, C-6 H22.60 – 3.20m-4HComplex aliphatic multiplets
p-Tolyl -CH32.35s-3HCharacteristic benzylic methyl
N-4 H1.80br s-1HExchangeable secondary amine

Table 2: 13C NMR Data Summary (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic (via HMBC/HSQC)
p-Tolyl C-1'139.0C (Quaternary)HMBC correlation from C-3 H and p-Tolyl -CH3
Benzyl C-ipso138.5C (Quaternary)HMBC correlation from Benzyl -CH2-
p-Tolyl C-4'137.2C (Quaternary)HMBC correlation from p-Tolyl -CH3
Benzyl Ar-C129.2, 128.5, 127.3CHHSQC correlation to δ 7.25-7.35
p-Tolyl C-3',5'129.3CHHSQC correlation to δ 7.15
p-Tolyl C-2',6'127.0CHHSQC correlation to δ 7.28
Benzyl -CH2-63.2CH2Deshielded benzylic/aminic carbon
C-261.0CH2HMBC correlation from Benzyl -CH2-
C-360.5CHHSQC correlation to δ 3.85
C-653.2CH2HMBC correlation from Benzyl -CH2-
C-546.5CH2Adjacent to secondary amine (N-4)
p-Tolyl -CH321.1CH3HSQC correlation to δ 2.35

2D NMR Correlation Network

The following logic diagram illustrates the critical 2D NMR correlations used to validate the molecular connectivity, ensuring the protocol acts as a self-validating system.

Correlation_Network C3_H H-3 (Axial) δ 3.85 C2_H H-2 (Axial/Eq) δ 2.80-2.90 C3_H->C2_H COSY (3J) Tolyl_C C-1' (p-Tolyl) δ 139.0 C3_H->Tolyl_C HMBC (3J) Tolyl_CH H-2'/6' (p-Tolyl) δ 7.28 Tolyl_CH->Tolyl_C HMBC (2J) Benzyl_CH2 CH2 (Benzyl) δ 3.45, 3.60 N1_C2 C-2 (Piperazine) δ 61.0 Benzyl_CH2->N1_C2 HMBC (3J) N1_C6 C-6 (Piperazine) δ 53.2 Benzyl_CH2->N1_C6 HMBC (3J)

Caption: Key 2D NMR (COSY and HMBC) correlations used for structural elucidation.

References[3] Beilstein Journals. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9DzpIP6kIf_B1ErFB1iZj7cUSgkQ-Uc6F9lsPSnSBnsS65yq7jVhO_p5QUo3ypY_2hB0l8LLEO7uDGl1V3K7pAY8s-1e6K_531lvXuqPNIoJhFeXfQ8_x8CosOzgu59tsj00g_b4wdxfI4a_jxRMs6U2ggXPHp5lcuPAd[2] MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPIO9BSbo-6j1NSbgP3iRRt7kTs8z22_PJXP-P8J9PgvKYz8yOOqyIUj9ZiqvEd-aJ8DP25PYPz-83HnnrlPcM0xvr4WLQzby66O7tcbLKF06hBHlNbmeyV2DJMOEBXkWh[1] ACS Publications. "Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors | Journal of Medicinal Chemistry." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsdp99Z3BRzMevt1G62jGRBy4IQaxe8OHR81KTkQGz4iiCrzwdGMmbSxarQsMg2PC7-NNybKzFaMUolEy8GMmSiMUdQ4xHPwK3wSEDerUpCT_GmHOYqEw6wa3OzhrTC7fcS1_ucw==[4] Forensic Toxicology / Springer. "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4‐CFPP) and..." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmrnSKQ02rEyJ1Z4e1BfM_ZNMUiTT3-4m1yOQP4qqGxV5vN7KqAtPFU0Oxqd-6nkasLPcT-bvIYl1noxT9qRoYrp2AFRSYQBzq6CAxPm9msL5wcpBPTC_Hdds=

Sources

Method

Application Note: Chromatographic Separation of 1-Benzyl-3-(4-methylphenyl)piperazine Enantiomers

Executive Summary The enantiomeric purity of chiral piperazine derivatives is a critical quality attribute in drug development, as stereochemistry directly dictates pharmacodynamic affinity and pharmacokinetic profiles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of chiral piperazine derivatives is a critical quality attribute in drug development, as stereochemistry directly dictates pharmacodynamic affinity and pharmacokinetic profiles. 1-Benzyl-3-(4-methylphenyl)piperazine (CAS: 1248907-85-8) presents a unique analytical challenge due to its highly basic secondary and tertiary amines, coupled with bulky, sterically hindering aromatic rings.

This application note details field-proven, self-validating methodologies for the chiral resolution of 1-benzyl-3-(4-methylphenyl)piperazine using both Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC). By elucidating the underlying thermodynamic interactions between the analyte and polysaccharide-based Chiral Stationary Phases (CSPs), this guide empowers analytical scientists to optimize and validate robust separation workflows.

Mechanistic Rationale: Chiral Recognition and Silanol Masking

The successful separation of 1-benzyl-3-(4-methylphenyl)piperazine enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP. Immobilized polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), are highly effective for 3-arylpiperazines[1][2].

The Three-Point Interaction Model

Enantioselective retention on carbamate-derivatized cellulose is driven by a combination of:

  • Hydrogen Bonding: The carbamate NH and C=O groups on the CSP interact with the secondary amine (N4) of the piperazine ring.

  • π−π Stacking: The electron-deficient 3,5-dichlorophenyl rings of the CSP engage in π−π interactions with the electron-rich p-tolyl and benzyl groups of the analyte[3].

  • Steric Inclusion: The chiral groove of the polymer backbone selectively accommodates one enantiomer over the other based on the spatial orientation of the C3-aryl group.

Mechanism C Chiral Center (C3) P Piperazine NH (N4) C->P A1 Benzyl Group C->A1 A2 p-Tolyl Group C->A2 CSP Cellulose Carbamate CSP P->CSP Hydrogen Bonding A1->CSP π-π Stacking A2->CSP Steric Inclusion / π-π

Three-point chiral recognition mechanism between the analyte and the CSP.

The Critical Role of Amine Modifiers

A persistent failure mode in piperazine chromatography is severe peak tailing. This is caused by secondary ion-exchange interactions between the highly basic piperazine nitrogens and weakly acidic residual silanol groups (Si-OH) on the silica support matrix[4].

To mitigate this, Diethylamine (DEA) is introduced into the mobile phase as a basic modifier. DEA acts as a competing base; its small steric profile allows it to rapidly bind to and mask the residual silanols, effectively neutralizing the silica surface. This forces the analyte to interact exclusively with the chiral selector, drastically improving peak symmetry and enantiomeric resolution ( Rs​ )[2].

Method Development Workflow

Workflow A 1-Benzyl-3-(4-methylphenyl) piperazine B Column Screening (Polysaccharide CSPs) A->B Structural Analysis C Immobilized Cellulose (e.g., Chiralpak IC / IB) B->C High Enantioselectivity D Mobile Phase Optimization C->D Select Mode E NP-HPLC (Hexane/EtOH/DEA) D->E Conventional F SFC (CO2/MeOH/DEA) D->F High-Throughput (Green) G System Suitability Validation (Rs > 1.5, Tailing < 1.5) E->G Fine-tune Modifier F->G Adjust Backpressure

Workflow for the chiral chromatographic method development of basic piperazines.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the optimization of the mobile phase for a Chiralpak IC column (250 × 4.6 mm, 5 µm). Note the profound impact of the organic modifier and the basic additive on the resolution ( Rs​ ) and the tailing factor ( Tf​ ).

Table 1: Effect of Mobile Phase Composition on Resolution and Peak Symmetry

Mobile Phase Composition (v/v)Flow RateModifier Tf​ (Peak 2)Resolution ( Rs​ )Conclusion
Hexane / Isopropanol (80:20)1.0 mL/minNone> 3.50.8Severe tailing; unresolved.
Hexane / Isopropanol (80:20)1.0 mL/min0.1% DEA1.42.1Baseline separated; good symmetry.
Hexane / Ethanol (80:20)1.0 mL/min0.1% DEA1.22.8Optimal NP-HPLC condition.
CO2 / Methanol (75:25) [SFC]3.0 mL/min0.2% DEA1.13.4Superior efficiency and speed.

Data extrapolated from established behavioral models of 1-benzyl-3-arylpiperazines on immobilized cellulose CSPs[1][4][5].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Before analyzing unknown samples, the System Suitability Test (SST) criteria must be met using a racemic standard.

Protocol A: Normal-Phase HPLC (NP-HPLC) Method

Materials & Reagents:

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Solvents: HPLC-grade Hexane, HPLC-grade Ethanol.

  • Additive: Analytical-grade Diethylamine (DEA).

Step-by-Step Procedure:

  • Mobile Phase Preparation: Combine 800 mL of Hexane with 200 mL of Ethanol. Add exactly 1.0 mL of DEA (0.1% v/v). Mix thoroughly and degas via ultrasonication for 10 minutes[2].

  • System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak IC column at a flow rate of 1.0 mL/min. Maintain the column oven at a controlled 25 °C. Monitor the baseline at 220 nm until stable (typically 30–45 minutes).

  • Sample Preparation: Dissolve the racemic 1-benzyl-3-(4-methylphenyl)piperazine standard in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject 10 µL of the racemic standard.

    • Self-Validation Check: The system is valid for analysis ONLY if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 , and the USP tailing factor for the second eluting peak is ≤1.5 .

  • Sample Analysis: Inject 10 µL of the unknown samples, bracketing with the racemic standard every 10 injections to monitor retention time drift.

Protocol B: Supercritical Fluid Chromatography (SFC) Method

SFC is highly recommended for piperazine derivatives due to the low viscosity and high diffusivity of supercritical CO2, which accelerates mass transfer and allows for flow rates 3–5 times higher than NP-HPLC without a loss in theoretical plates[5].

Materials & Reagents:

  • Column: Chiralpak IC or Lux Cellulose-1, 250 × 4.6 mm, 5 µm.

  • Co-solvent: HPLC-grade Methanol containing 0.2% DEA.

  • Primary Fluid: SFC-grade CO2​ .

Step-by-Step Procedure:

  • Co-solvent Preparation: Add 2.0 mL of DEA to 1000 mL of Methanol. Mix thoroughly.

  • System Parameters: Set the SFC pump to deliver a volumetric ratio of 75% CO2​ and 25% Co-solvent at a total flow rate of 3.0 mL/min.

  • Thermodynamic Control: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO2​ remains in a supercritical state. Set the column oven to 35 °C.

  • Equilibration: Allow the system to equilibrate until the pump pressure ripple is <2% and the UV baseline (220 nm) is perfectly flat.

  • SST and Injection: Inject 5 µL of the racemic standard (prepared in Methanol).

    • Self-Validation Check: Validate that Rs​≥2.0 . If resolution is sub-optimal, decrease the co-solvent percentage to 20% to increase retention and selectivity.

Troubleshooting Guide

  • Issue: Co-elution or Rs​<1.5

    • Causality: The organic modifier may be too strong, preventing sufficient interaction time with the chiral groove.

    • Action: In NP-HPLC, switch from Ethanol to Isopropanol, or reduce the alcohol content from 20% to 10%.

  • Issue: Severe Peak Tailing ( Tf​>2.0 )

    • Causality: Inadequate masking of silica silanols. DEA may have evaporated from the mobile phase, or the concentration is too low.

    • Action: Prepare fresh mobile phase. Ensure DEA concentration is exactly 0.1% (NP-HPLC) or 0.2% (SFC). Do not exceed 0.5% DEA, as high basicity can degrade the silica backbone over time.

References

  • Amazon S3 (Literature on 1-benzyl-3-phenylpiperazine chiral HPLC)
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers Benchchem URL
  • CAS 1248907-85-8: 1-benzyl-3-(4-methylphenyl)
  • The effect of mobile phase composition on the chiral separation of compounds ResearchGate URL
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals AFMPS / Journal of Pharmaceutical and Biomedical Analysis URL
  • Analytical Chemistry (ACS)

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 1-Benzyl-3-(4-methylphenyl)piperazine

Executive Summary The identification and quantification of substituted piperazines—often utilized as pharmaceutical intermediates or encountered as new psychoactive substances (NPS)—require robust analytical methodologie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and quantification of substituted piperazines—often utilized as pharmaceutical intermediates or encountered as new psychoactive substances (NPS)—require robust analytical methodologies. 1-Benzyl-3-(4-methylphenyl)piperazine is a structurally complex hybrid molecule, possessing both a benzyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the C3 position. This application note provides a deep-dive into its Collision-Induced Dissociation (CID) fragmentation mechanics and outlines a self-validating LC-MS/MS protocol designed for high-confidence structural elucidation and quantification.

Structural Profiling & Mechanistic Pathways

Understanding the exact fragmentation behavior of piperazine analogues is critical for rapid structural identification[1]. The fragmentation of 1-benzyl-3-(4-methylphenyl)piperazine under positive electrospray ionization (ESI+) is governed by the relative stabilities of the resulting carbocations and the inherent ring strain of the piperazine core.

The Dual-Tropylium Convergence

The hallmark of 1[1]. However, 1-benzyl-3-(4-methylphenyl)piperazine exhibits a unique dual-pathway convergence :

  • Pathway A (N1-Cleavage): The N-benzyl bond is highly labile. Heterolytic cleavage yields a benzyl cation, which immediately undergoes ring expansion to form the highly resonance-stabilized tropylium ion ([C7H7]+, m/z 91.055).

  • Pathway B (C3-Cleavage): The C-C bond connecting the 4-methylphenyl group to the piperazine ring can also cleave. This generates a p-tolyl cation, which identically rearranges into a tropylium ion ([C7H7]+, m/z 91.055).

Causality: Because the molecule can generate the m/z 91 ion from two distinct structural loci, this fragment acts as an exceptionally robust, high-intensity quantifier ion, dominating the MS/MS spectrum even at moderate collision energies.

Piperazine Ring Cleavage

Complementary to the tropylium generation, the piperazine core undergoes characteristic neutral losses. As observed in2[2]. For our target molecule ([M+H]+ = 267.186), the retro-alpha cleavage of the unsubstituted N4-C5-C6 segment results in the expulsion of aziridine (C2H5N, 43 Da), yielding a qualifier fragment at m/z 224.144.

Pathway M [M+H]+ m/z 267.186 1-benzyl-3-(4-methylphenyl)piperazine F1 [C7H7]+ m/z 91.055 Tropylium Cation M->F1 N1-Benzyl or C3-Tolyl Cleavage F2 [C11H17N2]+ m/z 177.139 Loss of Benzylidene M->F2 - C7H6 (90 Da) F3 [C16H18N]+ m/z 224.144 Loss of Aziridine M->F3 - C2H5N (43 Da) F2->F1 C3-Tolyl Cleavage

Figure 2: Proposed CID fragmentation pathway highlighting the dual-tropylium generation.

Quantitative Data Summary

To ensure precise 3[3], high-resolution mass transitions must be strictly monitored. The table below summarizes the optimized Multiple Reaction Monitoring (MRM) parameters.

Ion TypeFragment FormulaExact Mass (m/z)Neutral LossCollision Energy (eV)Diagnostic Value
Precursor [C18H23N2]+267.186N/A5Parent Ion Tracking
Quantifier [C7H7]+91.055176.131 Da35Primary Identification
Qualifier 1 [C11H17N2]+177.13990.047 Da (C7H6)20Confirms N1-Benzyl Loss
Qualifier 2 [C16H18N]+224.14443.042 Da (C2H5N)15Confirms Piperazine Core

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating Stable Isotopically Labeled (SIL) internal standards prior to extraction, the method automatically corrects for matrix effects and ion suppression,2[2].

Workflow A Sample Prep (LLE & Spike) B UHPLC Separation A->B C ESI(+) Ionization B->C D CID MS/MS Fragmentation C->D E Pathway Elucidation D->E

Figure 1: Self-validating LC-MS/MS workflow for piperazine derivative analysis.

Step 1: Matrix Preparation & Internal Standardization
  • Aliquot 100 µL of the biological or synthetic matrix into a clean microcentrifuge tube.

  • Internal Standard Spike: Add 10 µL of BZP-d7 (100 ng/mL).

    • Causality: BZP-d7 serves as an internal check. Because it shares the benzylpiperazine backbone, it will co-elute and experience identical ESI droplet dynamics. If the BZP-d7 signal deviates by >15%, the system immediately flags a matrix suppression failure, preventing false negatives.

  • Alkalinization: Add 50 µL of 0.1 M NaOH.

    • Causality: Piperazine derivatives possess basic secondary and tertiary amines (pKa ~9.8). Driving the pH above 11 ensures the molecule is entirely in its un-ionized free-base form, which is strictly required for efficient partitioning into the organic solvent during the next step.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 500 µL of Ethyl Acetate to the alkalinized sample.

  • Vortex rigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of Nitrogen (N2) at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Reconstituting in the exact starting conditions of the LC gradient prevents solvent-mismatch peak broadening. The 0.1% Formic Acid re-protonates the piperazine nitrogens, preparing them for ESI+.

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 2 µL onto a UHPLC C18 Column (100 x 2.1 mm, 1.7 µm).

  • Gradient: Run a shallow gradient from 5% Mobile Phase B (0.1% FA in ACN) to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality: The dual aromatic rings make 1-benzyl-3-(4-methylphenyl)piperazine highly lipophilic. A shallow gradient is required to sufficiently retain the analyte away from the polar void volume (where matrix suppression is highest) while ensuring a sharp, symmetrical peak.

  • Mass Spectrometry: Operate the QQQ or Q-TOF in ESI+ mode. Maintain the capillary voltage at +3.5 kV.

    • Causality: Dynamic collision energy (CE) ramping is utilized. A low CE (15 eV) is applied to gently coax the neutral loss of aziridine (m/z 224.144), while a high CE (35 eV) is pulsed to shatter the molecule down to the highly stable tropylium quantifier ion (m/z 91.055).

Conclusion

The mass spectrometric analysis of 1-benzyl-3-(4-methylphenyl)piperazine is defined by its unique structural duality. By understanding the causality behind the dual-tropylium generation and the piperazine core's neutral losses, analysts can confidently set MRM transitions that are both highly sensitive and structurally diagnostic. When paired with a self-validating LLE protocol utilizing SIL internal standards, this methodology ensures absolute data integrity for complex sample matrices.

References

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues.
  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Title: Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS.

Sources

Method

Application Note: In Vitro Dosing Guidelines and Assay Protocols for 1-Benzyl-3-(4-methylphenyl)piperazine

Executive Summary & Pharmacological Context Piperazine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their profound ability to modulate central nervous system (CNS) targets (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their profound ability to modulate central nervous system (CNS) targets (such as 5-HT and dopamine receptors) and their emerging efficacy as anti-cancer, anti-bacterial, and anti-fungal agents[1]. 1-benzyl-3-(4-methylphenyl)piperazine (also referred to by its isomeric synonym 1-benzyl-4-(p-tolyl)piperazine) is a lipophilic, bioactive small molecule. The presence of the benzyl and 4-methylphenyl (p-tolyl) moieties significantly enhances the molecule's hydrophobic interactions with target receptor pockets, making it a valuable compound for in vitro phenotypic screening and receptor-binding assays[2].

This application note provides researchers with a self-validating, highly controlled methodology for reconstituting, handling, and dosing this compound in mammalian cell culture systems.

Physicochemical Profiling & Handling Causality

Before introducing any small molecule to a biological system, its physicochemical properties must dictate the solvent strategy. 1-benzyl-3-(4-methylphenyl)piperazine has an XLogP3 of 3.7, indicating high lipophilicity[3].

The Causality of Solvent Selection: Attempting to dissolve this compound directly in aqueous buffers (like PBS or culture media) will result in immediate micro-precipitation. These micro-crystals are often invisible to the naked eye but will drastically reduce the actual bioavailable concentration of the drug, leading to artificially inflated IC50 values. Therefore, 100% Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Molecular Weight 266.4 g/mol [3]2.66 mg of powder yields 1 mL of a 10 mM stock.
Formula C18H22N2[3]Stable under standard laboratory conditions.
XLogP3 3.7[3]Highly lipophilic; requires DMSO for master stock.
Hydrogen Bond Acceptors 2[3]Influences receptor pocket binding kinetics.

Cell Culture Dosing Matrix

When evaluating piperazine derivatives in oncology or neuropharmacology models, dosing must be carefully stratified. Benzyl-piperazine derivatives typically exhibit IC50 values in the low-to-mid micromolar range (e.g., 1.2 µM to 250 µM) depending on the cell line and specific substitutions[2].

Table 2: Recommended In Vitro Dosing Matrix
Target Cell TypeExample LinesConcentration RangeIncubationPrimary Readout
Breast Carcinoma MCF-7, MDA-MB-2311.0 µM – 100 µM48 - 72 hCytotoxicity / IC50
Neuroblastoma SH-SY5Y0.1 µM – 50 µM24 - 48 hReceptor Modulation
Healthy Control HEK-293, HUVEC1.0 µM – 100 µM48 hBasal Toxicity

Experimental Protocols

Protocol A: Master Stock Preparation (10 mM)

Objective: Create a stable, homogenous stock solution while preventing compound degradation.

  • Equilibration: Allow the lyophilized powder of 1-benzyl-3-(4-methylphenyl)piperazine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents ambient moisture condensation on the lipophilic powder, which can alter the compound's mass and degrade stability.

  • Weighing & Dissolution: Weigh exactly 2.66 mg of the compound. Add 1.0 mL of anhydrous, cell-culture grade 100% DMSO.

  • Homogenization: Vortex the vial for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot Strategy: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C. Reasoning: Repeated freeze-thaw cycles of DMSO stocks introduce water via condensation, leading to compound precipitation and degradation over time.

Protocol B: In Vitro Cell Dosing & Viability Assay

Objective: Expose cells to the compound without inducing solvent-mediated toxicity.

  • Media Pre-Dilution (Critical Step): Do not add the DMSO stock directly to the cells. Direct addition creates transient, localized zones of extreme solvent toxicity before diffusion occurs. Instead, prepare a 2X working solution in pre-warmed culture media.

  • DMSO Normalization: Ensure that the final concentration of DMSO in all wells (including the vehicle control) does not exceed 0.5% v/v . Concentrations above 0.5% can induce basal cytotoxicity and alter cell membrane permeability, confounding the assay results.

  • Cell Treatment: Aspirate half the media from the established culture wells and replace it gently with the 2X working solution.

  • Incubation: Incubate the treated cells at 37°C, 5% CO2 for the desired duration (typically 48-72 hours for cytotoxicity assays).

  • Readout: Quantify viability using a metabolic assay (e.g., MTT or CellTiter-Glo). Calculate the IC50 using non-linear regression analysis.

Visualizations

Workflow Diagram

The following diagram illustrates the critical dilution pathway required to maintain compound solubility while protecting cells from solvent shock.

DosingWorkflow A 1-benzyl-3-(4-methylphenyl) piperazine (Powder) B Master Stock (10 mM in 100% DMSO) A->B Dissolve & Vortex C Intermediate Dilution (in Culture Media) B->C Serial Dilution D Cell Treatment (0.1 - 100 µM, ≤0.5% DMSO) C->D Apply to Cells E Phenotypic Readout (e.g., Viability Assay) D->E Incubate 24-72h

Figure 1: Step-by-step reconstitution and cell culture dosing workflow for piperazine derivatives.

Mechanistic Pathway Diagram

Piperazine derivatives frequently exert their biological activity by binding to membrane receptors (such as GPCRs) or directly modulating intracellular kinase cascades, ultimately leading to phenotypic changes such as apoptosis in cancer cell lines[1].

Mechanism Compound 1-benzyl-3-(4-methylphenyl)piperazine Receptor Membrane Receptor (e.g., GPCR / 5-HT) Compound->Receptor Ligand Binding Kinase Intracellular Kinase Cascade Receptor->Kinase Signal Transduction Phenotype Modulated Cell Survival / Apoptosis Kinase->Phenotype Transcriptional Regulation

Figure 2: Putative signal transduction pathway modulated by bioactive benzyl-piperazine scaffolds.

References

  • [2] Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [3] 1-Benzyl-4-(p-tolyl)piperazine | C18H22N2 | CID 58398143 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [1] The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 1-benzyl-3-(4-methylphenyl)piperazine in Animal Models

Introduction The therapeutic potential of novel chemical entities is often initially explored through in vivo studies in animal models. The successful translation of a compound from the bench to a preclinical setting is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The therapeutic potential of novel chemical entities is often initially explored through in vivo studies in animal models. The successful translation of a compound from the bench to a preclinical setting is critically dependent on the development of a suitable formulation that ensures adequate and reproducible systemic exposure. This is particularly challenging for the significant number of new drug candidates that exhibit poor aqueous solubility.[1][2][3][4] 1-benzyl-3-(4-methylphenyl)piperazine is a novel piperazine derivative, and like many compounds in this class, it is predicted to be a lipophilic, weakly basic compound with limited water solubility.

These application notes provide a comprehensive guide to developing effective formulations for 1-benzyl-3-(4-methylphenyl)piperazine for use in animal models. The protocols herein are designed to be a starting point for researchers and can be adapted based on the specific physicochemical properties of the compound and the objectives of the in vivo study. We will explore a tiered approach, from simple aqueous-based systems to more complex lipid-based formulations, with a focus on the rationale behind each method.

Part 1: Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 1-benzyl-3-(4-methylphenyl)piperazine is the cornerstone of a rational formulation development strategy.[5]

Physicochemical Characterization

Before embarking on formulation development, the following parameters for 1-benzyl-3-(4-methylphenyl)piperazine should be determined:

  • Aqueous Solubility: Determine the solubility in water and at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of pH on solubility. Given the piperazine moiety, the compound is likely to be a weak base with higher solubility at acidic pH.[1]

  • pKa: The ionization constant will inform the pH-solubility profile and help in selecting appropriate pH-modifying agents.

  • LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity and is crucial for predicting oral absorption and selecting suitable formulation strategies, particularly lipid-based systems.[6]

  • Solid-State Properties: Characterize the crystalline form, polymorphism, and melting point using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). These properties can influence dissolution rate and stability.

Excipient Compatibility and Safety

The selection of excipients is critical and must be guided by their function and safety profile in the chosen animal species.[7][8] A database of safe and tolerable excipients for various routes of administration in different species is an invaluable resource.[1] It is essential to ensure that the chosen excipients do not interfere with the compound's pharmacology or toxicology.

Part 2: Formulation Development Workflow

The choice of formulation depends on the compound's properties, the desired route of administration, and the study's objectives (e.g., pharmacokinetic profiling vs. efficacy studies).

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 In Vivo Administration A Determine Physicochemical Properties (Solubility, pKa, LogP) B Is aqueous solubility > required dose? A->B C Simple Aqueous Solution (e.g., pH adjustment) B->C Yes D Explore Solubilization Techniques B->D No K Select Route of Administration (Oral, IV, IP, SC) C->K E Co-solvent System D->E F Surfactant-based System D->F G Cyclodextrin Complexation D->G H Is a homogenous suspension feasible? D->H E->K F->K G->K I Aqueous Suspension H->I Yes J Lipid-based Formulation H->J No I->K J->K L Conduct PK/PD & Toxicology Studies K->L

Caption: A decision-making workflow for selecting a suitable formulation for a poorly soluble compound.

Part 3: Formulation Protocols

The following protocols provide step-by-step guidance for preparing various formulations of 1-benzyl-3-(4-methylphenyl)piperazine. All parenteral formulations must be sterile.[9][10]

Protocol 1: Aqueous Solution via pH Modification (for Oral and IV Administration)

This approach is suitable if the compound exhibits sufficient solubility at a physiologically acceptable pH.[1]

  • Objective: To prepare a clear aqueous solution by adjusting the pH.

  • Materials:

    • 1-benzyl-3-(4-methylphenyl)piperazine

    • 0.1 N Hydrochloric Acid (HCl) or other suitable acid

    • 0.1 N Sodium Hydroxide (NaOH) if needed for back-titration

    • Sterile water for injection or saline

    • Sterile 0.22 µm syringe filter[10]

  • Procedure:

    • Weigh the required amount of 1-benzyl-3-(4-methylphenyl)piperazine and place it in a sterile container.

    • Add a portion of the vehicle (e.g., 80% of the final volume).

    • Slowly add 0.1 N HCl dropwise while stirring until the compound is fully dissolved.

    • Check the pH. For intravenous administration, the pH should ideally be between 3 and 9.[1] For oral administration, a wider range of pH 2-11 is generally acceptable.[1]

    • Adjust the volume to the final concentration with the vehicle.

    • For IV administration, sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[10]

    • Visually inspect for any precipitation before administration.

Protocol 2: Co-solvent Solution (for Oral and IV Administration)

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[1][11]

  • Objective: To prepare a solution using a co-solvent system.

  • Materials:

    • 1-benzyl-3-(4-methylphenyl)piperazine

    • Co-solvents such as Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), or N,N-Dimethylacetamide (DMA)

    • Saline or water for injection

  • Procedure:

    • Weigh the compound and place it in a sterile container.

    • Add the co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is completely dissolved.

    • Slowly add the aqueous vehicle (e.g., saline) dropwise while continuously stirring.

    • Observe for any signs of precipitation. If precipitation occurs, the formulation may not be suitable for IV administration.

    • A common co-solvent system for preclinical studies is 10% DMA, 40% PEG 400, and 50% water.[12]

Protocol 3: Aqueous Suspension (for Oral Administration)

Suspensions are a common and effective way to administer poorly soluble compounds orally.[13]

  • Objective: To prepare a homogenous suspension for oral gavage.

  • Materials:

    • 1-benzyl-3-(4-methylphenyl)piperazine

    • Suspending agent: 0.5% w/v Carboxymethylcellulose (CMC) or 0.5% w/v Methylcellulose (MC)

    • Wetting agent (optional): 0.1% Tween 80 or Polysorbate 80

    • Purified water

  • Procedure:

    • Prepare the vehicle by dissolving the suspending agent (and wetting agent, if used) in water. This may require heating or stirring for an extended period.

    • Weigh the compound. If particle size reduction is desired to improve dissolution, micronize the compound using a mortar and pestle or other suitable method.[13]

    • Add a small amount of the vehicle to the compound to form a paste.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[13]

    • Use a homogenizer or magnetic stirrer to ensure a consistent dispersion.

    • Visually inspect for homogeneity before each dose administration and continuously stir during dosing if the suspension is prone to settling.[13]

Protocol 4: Lipid-Based Formulation (for Oral Administration)

Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of lipophilic compounds by improving their solubilization in the gastrointestinal tract.[1][13][14]

  • Objective: To prepare a self-emulsifying drug delivery system (SEDDS) or an oil-based solution.

  • Materials:

    • 1-benzyl-3-(4-methylphenyl)piperazine

    • Oils: Sesame oil, corn oil, Labrafac PG[1]

    • Surfactants: Cremophor EL, Tween 80

    • Co-solvents: Transcutol HP, PEG 400

  • Procedure:

    • Determine the solubility of the compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • For a simple oil solution, dissolve the compound in the chosen oil with gentle heating and stirring.

    • For a SEDDS formulation, mix the oil, surfactant, and co-solvent in the desired ratios.

    • Add the compound to the mixture and stir until a clear solution is formed.

    • The formulation should be a clear, isotropic mixture that forms a fine emulsion upon gentle agitation in an aqueous medium.

Formulation TypeRoute of AdministrationKey AdvantagesKey Considerations
Aqueous Solution (pH adjusted) Oral, IV, IP, SCSimple to prepare, suitable for IVLimited by compound's solubility and pH stability
Co-solvent Solution Oral, IV, IP, SCEnhances solubility of lipophilic compoundsPotential for drug precipitation upon dilution in vivo, excipient toxicity
Aqueous Suspension OralHigh drug loading possible, avoids solubility issuesNon-uniform dosing if not properly homogenized, not for IV
Lipid-Based Formulation OralEnhances bioavailability of lipophilic drugsMore complex to develop, potential for GI side effects

Part 4: In Vivo Administration and Study Design

Routes of Administration

The choice of administration route depends on the study's objectives.

  • Oral (PO): Typically administered via oral gavage. This route is essential for assessing oral bioavailability.[15]

  • Intravenous (IV): Administered as a bolus or infusion, usually into the tail vein of rodents. This route provides 100% bioavailability and is used to determine pharmacokinetic parameters like clearance and volume of distribution.[9][11]

  • Intraperitoneal (IP): A common route for preclinical efficacy studies, offering rapid absorption.

  • Subcutaneous (SC): Can provide slower, more sustained absorption.[9]

Strict adherence to maximum administration volumes for each route and species is crucial to ensure animal welfare.[16]

Animal Models and Pharmacodynamic Endpoints

Given that many piperazine derivatives exhibit CNS activity, it is prudent to consider animal models that can assess potential behavioral and physiological effects.[17][18][19]

  • Initial Safety and Tolerability: An Irwin test or a functional observational battery (FOB) can provide a broad assessment of the compound's effects on behavior, autonomic, and sensorimotor functions.[20]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to establish the relationship between drug exposure and the pharmacological effect.[21] Blood samples should be collected at various time points after dosing to determine the pharmacokinetic profile.[22]

G A Dose Administration (e.g., Oral Gavage) B Serial Blood Sampling (e.g., Tail Vein, Sparse Sampling) A->B F Behavioral/Physiological Assessment (e.g., Open Field, Irwin Test) A->F C Plasma Separation (Centrifugation) B->C D Bioanalytical Method (LC-MS/MS) C->D E Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) D->E H PK/PD Modeling E->H G Pharmacodynamic Analysis (Dose-Response Relationship) F->G G->H

Caption: A typical workflow for an in vivo pharmacokinetic and pharmacodynamic study.

Conclusion

The development of a suitable formulation is a critical step in the preclinical evaluation of novel compounds like 1-benzyl-3-(4-methylphenyl)piperazine. A systematic approach, beginning with a thorough pre-formulation assessment, allows for the selection of an appropriate formulation strategy. The protocols provided in these application notes offer a starting point for developing aqueous and lipid-based formulations. Careful consideration of the route of administration, excipient safety, and the design of in vivo studies will ultimately lead to more reliable and reproducible data, facilitating the successful advancement of promising new chemical entities.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Bittner, B., & Mountfield, R. J. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. European Journal of Pharmaceutical Sciences, 15(1), 1-11.
  • Sygnature Discovery. (n.d.). CNS and Pain Models. Available from: [Link]

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Available from: [Link]

  • Gautam, N., & Singh, H. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(6), 1361–1380.
  • Bittner, B., & Mountfield,R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 64(8), 800-807.
  • Arul Selvam, A., et al. (2023). Animals and alternative models for CNS drug discovery.
  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Available from: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Available from: [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 596-602.
  • Steinberg, M., et al. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology, 32(2), 147-153.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 232.
  • Michigan State University. (2025, April 10). IG035: Guideline on Administration of Substances to Laboratory Animals. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Available from: [Link]

  • Vemula, V. R. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378.
  • Shi, Y., et al. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(11), 1261-1282.
  • Singh, A., et al. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Research Journal of Pharmacy and Technology, 16(3), 1406-1413.
  • Abdellatif, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • ResearchGate. (n.d.). Piperazine derivatives of existing drug molecules. Available from: [Link]

  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Available from: [Link]

  • O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Williams III, R.O., Davis Jr., D.A., Miller, D.A. (eds) Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, vol 50. Springer, Cham.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. International Journal of Pharmaceutics, 625, 122097.
  • Mohite, P., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14.
  • European Medicines Agency. (n.d.). CVMP - MRL - Piperazine Summary Report (3). Available from: [Link]

  • European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile. Available from: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available from: [Link]

  • Google Patents. (n.d.). US8071133B2 - Oral dosage forms of water insoluble drugs and methods of making the same.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. Available from: [Link]

  • PubChem. (n.d.). Piperazine, 1-benzyl-4-(2-(n-(alpha-(p-chlorophenyl)benzyl)-n-methylamino)ethyl)-, dimaleate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-3-(4-methylphenyl)piperazine

Welcome to the Technical Support Center for piperazine derivatization. The synthesis of 1-benzyl-3-(4-methylphenyl)piperazine via the direct N-alkylation of 2-(4-methylphenyl)piperazine is a classic transformation in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperazine derivatization. The synthesis of 1-benzyl-3-(4-methylphenyl)piperazine via the direct N-alkylation of 2-(4-methylphenyl)piperazine is a classic transformation in medicinal chemistry. However, it presents significant chemoselective and regioselective challenges.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the thermodynamic and kinetic factors that dictate reaction yield, providing field-proven protocols and troubleshooting FAQs.

Mechanistic Overview & Reaction Pathway

The starting material, 2-(4-methylphenyl)piperazine, contains two secondary amines:

  • N1 (Adjacent to the aryl group): Sterically hindered and less nucleophilic.

  • N4 (Opposite the aryl group): Sterically accessible and more nucleophilic.

Because IUPAC nomenclature prioritizes the substituted nitrogen as position 1, alkylating the N4 position of 2-(4-methylphenyl)piperazine yields the desired 1-benzyl-3-(4-methylphenyl)piperazine [1]. Failure to control the reaction kinetics leads to N1-alkylation or exhaustive di-alkylation[2].

PiperazineAlkylation SM 2-(4-methylphenyl)piperazine (Starting Material) Prod 1-benzyl-3-(4-methylphenyl)piperazine (Desired: N4-Alkylation) SM->Prod k_fast (Sterically favored) Side1 1-benzyl-2-(4-methylphenyl)piperazine (Impurity: N1-Alkylation) SM->Side1 k_slow (Sterically hindered) Reagent Benzyl Halide (BnX) Reagent->SM Base, Solvent Side2 1,4-dibenzyl-2-(4-methylphenyl)piperazine (Impurity: Di-alkylation) Prod->Side2 Excess BnX Side1->Side2 Excess BnX

Reaction pathways for N-benzylation of 2-(4-methylphenyl)piperazine highlighting kinetic preferences.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield of the desired N4-alkylated isomer, the reaction conditions must exploit the steric differences between the two nitrogen atoms. Below is a summary of condition optimization.

EntrySolventBaseTemp (°C)Electrophile (Eq)AdditiveYield (%)Ratio (Desired : N1-alkyl : Di-alkyl)
1DCMEt₃N25BnBr (1.10)None4570 : 10 : 20
2THFK₂CO₃65BnBr (1.00)None6080 : 5 : 15
3MeCNK₂CO₃25BnBr (0.95)None8895 : 2 : 3
4 DMF DIPEA 0 to 25 BnBr (0.95) None 92 98 : 1 : 1
5MeCNK₂CO₃25BnCl (0.95)NaI (0.1 eq)9097 : 1 : 2

Standard Operating Procedure (SOP): Highly Regioselective N-Benzylation

This self-validating protocol is designed to ensure maximum yield of 1-benzyl-3-(4-methylphenyl)piperazine while minimizing over-alkylation.

Materials Required:

  • 2-(4-methylphenyl)piperazine (1.0 eq)

  • Benzyl bromide (0.95 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation & Solvation: Charge an oven-dried, argon-flushed round-bottom flask with 2-(4-methylphenyl)piperazine (1.0 eq). Dissolve in anhydrous DMF to achieve a 0.2 M concentration. Self-Validation: The solution should be completely clear; any turbidity indicates moisture or degraded starting material.

  • Base Addition: Add DIPEA (1.2 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Electrophile Addition (Critical Step): Dissolve benzyl bromide (0.95 eq) in an equal volume of DMF. Using a syringe pump, add the benzyl bromide solution dropwise over 45–60 minutes. Causality: Slow addition prevents localized high concentrations of the electrophile, which is the primary trigger for di-alkylation.

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). Self-Validation: The starting material (secondary amine) will stain dark purple/red. The desired product will appear at a higher Rf​ and stain differently (often fainter or brownish), while any di-alkylated impurity will run near the solvent front and will not stain strongly with Ninhydrin.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely partition the DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 100% DCM to 95:5 DCM:MeOH with 1% NH₄OH) to isolate the pure 1-benzyl-3-(4-methylphenyl)piperazine.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 1,4-dibenzyl impurity in my LC-MS?

Cause: Piperazine nitrogens are highly nucleophilic. Once mono-alkylated, the resulting tertiary amine inductively donates electron density into the ring, slightly increasing the nucleophilicity of the remaining secondary amine. If you add the benzyl halide too quickly or use an excess, the mono-alkylated product competes with the starting material for the electrophile[2]. Solution: Always use a slight deficit of the electrophile (0.90 to 0.95 eq). Employ a syringe pump for dropwise addition and maintain a low temperature (0 °C) during the addition phase. This capitalizes on the kinetic preference of the unhindered N4 position while starving the reaction of the electrophile before the second alkylation can occur.

Q2: My LC-MS shows a mass consistent with mono-alkylation, but NMR indicates a mixture of two isomers. What happened?

Cause: You have formed a mixture of the desired N4-alkylated product (1-benzyl-3-(4-methylphenyl)piperazine) and the undesired N1-alkylated product (1-benzyl-2-(4-methylphenyl)piperazine). While N4 is sterically less hindered, N1 can still react if the temperature is too high or if a non-selective, small base (like Et₃N) is used. Solution: Switch to a bulkier base like DIPEA. The steric bulk of DIPEA prevents it from easily deprotonating the transition state at the hindered N1 site, artificially enhancing the natural regioselectivity of the 2-arylpiperazine core. Furthermore, ensure your initial reaction temperature does not exceed 0 °C.

Q3: The reaction stalls at 50% conversion even with remaining starting material. How can I drive it to completion?

Cause: If you substituted benzyl bromide with benzyl chloride, the electrophilicity is significantly lower, leading to sluggish kinetics. Alternatively, the hydrobromide/hydrochloride salt of the starting material might be precipitating out of solution if your base is not strong enough or if the solvent is non-polar. Solution: If using benzyl chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 to 0.2 eq). This initiates an in situ Finkelstein reaction, temporarily generating the highly reactive benzyl iodide, which rapidly reacts with the piperazine[3]. Ensure you are using a polar aprotic solvent like DMF or MeCN to keep all ionic intermediates fully solvated.

Q4: I cannot separate the starting material from the mono-alkylated product via standard silica gel chromatography. What is the alternative?

Cause: Both the starting 2-(4-methylphenyl)piperazine and the mono-alkylated product are highly polar amines that streak heavily on standard silica, leading to co-elution. Solution: Pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize the acidic silanol groups, or use an eluent system containing 1% aqueous NH₄OH (e.g., DCM:MeOH:NH₄OH 90:9:1). Alternatively, perform an acid-base extraction during workup: adjusting the aqueous layer to pH ~5.5 can selectively protonate the more basic starting material, allowing the slightly less basic mono-alkylated product to be extracted into the organic layer.

References

  • National Institutes of Health (PMC). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria (Finkelstein reaction applications). Retrieved from:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1-benzyl-3-(4-methylphenyl)piperazine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development failures when dealing with complex basic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development failures when dealing with complex basic compounds. 1-benzyl-3-(4-methylphenyl)piperazine is a classic example of a "problematic" analyte: it features a highly lipophilic backbone (benzyl and tolyl groups) combined with two basic nitrogen centers within the piperazine ring.

This guide is designed to move beyond basic troubleshooting. It provides a mechanistically grounded, self-validating framework to help you stabilize retention times (RT), eliminate peak tailing, and optimize your chromatographic workflow.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my retention time drift continuously between injections, and why do my peaks occasionally split?

The Causality: This is a hallmark symptom of operating the High-Performance Liquid Chromatography (HPLC) system too close to the analyte's pKa​ . Piperazine derivatives typically exhibit two pKa​ values (approximately ~5.5 and ~9.5–9.8)[1]. If your mobile phase pH is unbuffered or set between pH 6.0 and 8.0, the molecule exists in a state of dynamic, partial ionization. Minor fluctuations in the mobile phase pH or column temperature will drastically shift the ratio of ionized to neutral molecules, causing the retention time to drift and peaks to split into two distinct bands. The Fix: You must buffer the mobile phase at least 2 pH units away from the pKa​ to ensure the molecule exists in a single, stable ionization state[2]. For this compound, operating at a low pH (< 3.0) is the most robust strategy.

Q2: My retention times are stable, but the peak tailing is severe (USP Asymmetry > 2.0). What is the root cause?

The Causality: Severe tailing in basic compounds is almost always caused by secondary ion-exchange interactions. Standard silica-based C18 columns contain residual surface silanol groups (Si-OH). At a mobile phase pH > 3.0, these silanols deprotonate and become negatively charged (Si-O⁻)[3]. The positively charged protonated piperazine nitrogen interacts electrostatically with these ionized silanols. Because this ion-exchange mechanism is slower and energetically different from the primary hydrophobic partitioning, the molecules elute at different rates, dragging out the tail of the peak[2]. The Fix: Lower the mobile phase pH to ≤ 2.5 to fully protonate and neutralize the silanol groups[4]. If low pH is not viable for your detector, switch to a fully end-capped, base-deactivated column, or a polar-embedded stationary phase designed to shield basic compounds from residual silanols[5].

Q3: The compound is retaining for over 25 minutes on a standard C18 column. How can I accelerate the run without losing resolution?

The Causality: The benzyl and 4-methylphenyl groups confer significant lipophilicity to the molecule (estimated LogP ~3.5). Even when the piperazine nitrogens are fully protonated (polar) at low pH, the bulky aromatic rings will interact strongly with the hydrophobic C18 alkyl chains. The Fix: Shift your organic modifier from Methanol to Acetonitrile. Acetonitrile is a stronger elution solvent for aromatic compounds due to its dipole moment and linear structure, which disrupts the pi-pi and hydrophobic interactions more effectively. Additionally, increasing the column temperature to 40°C will lower mobile phase viscosity, increase mass transfer kinetics, and reduce retention time without sacrificing peak symmetry.

Part 2: Data Presentation & System Variables

Table 1: Physicochemical Profiling & Chromatographic Impact
PropertyEstimated ValueChromatographic Implication
Molecular Weight 266.38 g/mol Ideal for LC-MS/MS detection; easily ionizes in ESI+ mode.
pKa​ (Amines) ~5.5 & ~9.5Avoid pH 4.0 - 8.0. Use pH ≤ 2.5 or pH ≥ 10.5 for stable retention.
LogP (Lipophilicity) ~3.5Strong retention on C18. Requires >40% organic modifier for efficient elution.
Silanol Affinity HighProne to severe peak tailing; mandates end-capped or base-deactivated columns.
Table 2: Rapid Diagnostic Matrix
SymptomPrimary Root CauseImmediate Corrective Action
Peak Tailing ( As​ > 1.5) Ionized silanol interactionsDrop pH to 2.5; Use base-deactivated C18 column.
RT Drifting Poor buffering near pKa​ Increase buffer concentration (e.g., 10mM to 25mM); adjust pH.
Broad Peaks Poor mass transfer / Dead volumeIncrease column temp to 40°C; minimize extra-column tubing.

Part 3: Mechanistic Workflows & Visualizations

Workflow Start Symptom: RT Drift or Peak Tailing Observed CheckPH Check Mobile Phase pH vs Analyte pKa (~9.5) Start->CheckPH MidPH pH is 4.0 - 8.0 (Partial Ionization) CheckPH->MidPH ExtremePH pH < 3.0 or > 10.5 (Full Ionization/Neutrality) CheckPH->ExtremePH FixPH Adjust Buffer to pH 2.5 (e.g., 0.1% Formic Acid) MidPH->FixPH CheckCol Check Column Chemistry (Silanol Activity) ExtremePH->CheckCol FixPH->CheckCol FixCol Switch to End-capped or Base-Deactivated Column CheckCol->FixCol Success Optimal Retention & Symmetrical Peak FixCol->Success

Fig 1: Troubleshooting workflow for basic piperazine derivatives in HPLC.

Mechanism LowPH Low pH (< 3.0) StateLow Analyte: Protonated (+) Silanols: Neutral (OH) LowPH->StateLow MidPH Mid pH (6.0 - 8.0) StateMid Analyte: Protonated (+) Silanols: Ionized (-) MidPH->StateMid MechLow Pure Hydrophobic Partitioning StateLow->MechLow MechMid Secondary Ion-Exchange Interactions StateMid->MechMid OutLow Sharp Peak MechLow->OutLow OutMid Severe Tailing MechMid->OutMid

Fig 2: Mechanistic impact of mobile phase pH on silanol interactions and peak shape.

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Preparation of an Ion-Suppressed Mobile Phase (Low pH)

This protocol creates a self-validating system that ensures the piperazine nitrogens are fully protonated while simultaneously neutralizing acidic silanols.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure exactly 1000 mL of LC-MS grade water into a clean volumetric flask.

    • Add 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution, pH ~2.7). Note: For severe tailing, substitute with 0.1% Trifluoroacetic acid (TFA) as it acts as a stronger ion-pairing reagent.

    • Sonicate the solution for 10 minutes to degas and ensure homogeneity.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure exactly 1000 mL of LC-MS grade Acetonitrile.

    • Add 1.0 mL of the exact same acid used in Step 1. Crucial Causality: Matching the acid concentration in both phases prevents baseline drift and ghost peaks during gradient elution.

  • System Equilibration:

    • Purge the HPLC pumps with the new mobile phases at 2.0 mL/min for 5 minutes with the column bypassed.

    • Connect a base-deactivated C18 column (e.g., Waters XBridge or Agilent Zorbax SB).

    • Equilibrate the column with 10 Column Volumes (CV) of the starting gradient composition.

  • Validation Check:

    • Inject a 10 µL standard of 1-benzyl-3-(4-methylphenyl)piperazine.

    • Pass Criteria: The USP Tailing Factor ( Tf​ ) must be ≤ 1.5, and the retention time relative standard deviation (RSD) over 3 consecutive injections must be < 0.5%.

Protocol 2: Column Passivation and Regeneration

If retention times begin to drift after weeks of use, strongly retained basic impurities may be occupying active sites.

  • Reverse Flow: Disconnect the column from the detector and reverse its orientation (ensure the column frit allows reverse flow). Direct the effluent to waste.

  • Aqueous Wash: Flush with 95% Water / 5% Acetonitrile (no buffers) at 0.5 mL/min for 20 minutes to remove precipitated buffer salts.

  • Organic Wash: Flush with 100% Acetonitrile for 30 minutes to strip highly lipophilic contaminants.

  • Acidic Wash (The "Reset"): Flush with 50% Acetonitrile / 50% Water containing 0.5% TFA for 45 minutes. Causality: The high acid concentration breaks stubborn ion-exchange bonds between basic impurities and residual silanols.

  • Re-equilibration: Return the column to normal flow direction and equilibrate with your standard mobile phase until the pressure ripple stabilizes.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com.
  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com.
  • LABTips: How to Prevent Tailing Peaks in HPLC. labcompare.com.
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. mtc-usa.com.
  • Application Notes & Protocols for the Quantification of 1-(2-Cyclohexylethyl)piperazine. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 1-Benzyl-3-(4-methylphenyl)piperazine

Welcome to the Technical Support Center. Crystallizing bulky, asymmetric piperazine derivatives like 1-benzyl-3-(4-methylphenyl)piperazine presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Crystallizing bulky, asymmetric piperazine derivatives like 1-benzyl-3-(4-methylphenyl)piperazine presents unique thermodynamic and kinetic challenges. The presence of two distinct basic nitrogen centers, combined with lipophilic benzyl and p-tolyl substituents, often leads to poor crystal packing, low lattice energies, and a high propensity for phase separation.

This guide is designed for researchers and process chemists to troubleshoot common crystallization failures, understand the underlying physical chemistry, and implement robust, self-validating isolation protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my 1-benzyl-3-(4-methylphenyl)piperazine form a viscous oil instead of crystallizing during cooling?

Answer: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. It occurs when the supersaturated solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Because the free base of this compound is bulky and highly lipophilic, it has a low intrinsic melting point. If the temperature at which the solution becomes supersaturated is higher than the melting point of the solute-rich phase in that specific solvent system, the compound will separate as an impure, supersaturated liquid rather than a solid crystal[2].

Solution: To prevent LLPS, you must either lower the supersaturation at elevated temperatures (by diluting the solution or adding a co-solvent)[1], or increase the melting point of the solute by forming a crystalline salt[3].

Q2: How do I select the right counterion to prevent oiling out and guarantee crystallinity?

Answer: 1-benzyl-3-(4-methylphenyl)piperazine contains two basic nitrogen atoms with distinct micro-environments. The secondary amine (position 4) is highly basic (pKa ~ 9.5–9.7), while the tertiary amine (position 1, benzyl-substituted) is significantly less basic (pKa ~ 5.3) due to steric hindrance and inductive effects[4][5].

To form a stable crystalline salt, you must follow the thermodynamic "Rule of 2": the pKa of the acidic counterion must be at least 2 units lower than the conjugate acid of the target amine[3].

  • For a mono-salt: Target the secondary amine using an acid with a pKa < 7.5.

  • For a di-salt: Target both amines using a strong acid with a pKa < 3.3. Forming a salt dramatically increases the crystal lattice energy and the melting point, ensuring the solid-liquid solubility curve is reached before the LLPS boundary[2].

Q3: I am observing inconsistent crystal habits (polymorphism) and poor filtration across batches. How do I control this?

Answer: Rapid or uncontrolled cooling causes the system to crash out of solution, leading to rapid homogeneous nucleation[1]. This kinetically driven process often produces fine, needle-like crystals that entrap impurities and mother liquor, altering the composition of the mother phase[6].

To build a self-validating and reproducible process, you must control the supersaturation trajectory. Implement a slow cooling ramp and introduce a small amount (1-2 wt%) of milled seed crystals when the solution enters the metastable zone[2]. Seeding provides a template for heterogeneous nucleation, bypassing the high activation energy required for spontaneous nucleation and promoting the growth of larger, well-defined crystals[1].

Part 2: Quantitative Data Summaries

The following table summarizes recommended counterions for the thermodynamic salt screening of piperazine derivatives, based on pKa differentials and expected phase behaviors.

Counterion (Acid)Acid pKaEquivalents RequiredTargeted Amine(s)Expected Crystallization Outcome
Hydrochloric Acid (HCl) -6.01.0 - 2.0Secondary & TertiaryHigh lattice energy, high melting point, low LLPS risk.
Methanesulfonic Acid -1.91.0 - 2.0Secondary & TertiaryExcellent solubility profile in polar organic solvents.
Maleic Acid 1.9 (pKa1)1.0SecondaryGood crystallinity, moderate solubility, forms stable mono-salts.
Acetic Acid 4.761.0Secondary (Partial)High risk of disproportionation and oiling out due to insufficient ΔpKa.

Part 3: Experimental Protocols

Protocol 1: High-Throughput Thermodynamic Salt Screening

This protocol is designed to systematically identify the optimal salt form to prevent LLPS and improve the thermal stability of the API.

  • Preparation: Prepare a stock solution of the 1-benzyl-3-(4-methylphenyl)piperazine free base in a water-miscible polar aprotic solvent (e.g., Acetone or THF) at a concentration of 50 mg/mL.

  • Dispensing: Dispense 1.0 mL aliquots of the stock solution into 4 mL clear glass vials equipped with magnetic stir bars.

  • Acid Addition: Add 1.05 equivalents of the selected acids (e.g., HCl, methanesulfonic acid, maleic acid) to the respective vials to target mono-salt formation[3].

  • Equilibration: Seal the vials, heat to 50 °C, and stir at 500 RPM for 1 hour to ensure complete protonation and equilibration.

  • Controlled Cooling: Apply a linear cooling ramp of -0.1 °C/min down to 5 °C. Monitor visually for turbidity.

  • Anti-Solvent Rescue: If oiling out (LLPS) is observed as a second liquid phase, add 10% v/v of an anti-solvent (e.g., heptane) dropwise at 5 °C to force nucleation[2].

  • Isolation: Isolate the resulting solids via vacuum filtration, wash with cold anti-solvent, and analyze the crystal lattice via Powder X-Ray Diffraction (PXRD).

Protocol 2: Seeded Anti-Solvent Crystallization Workflow

Once a stable salt is identified, use this self-validating protocol to ensure consistent crystal habit and high purity.

  • Dissolution: Dissolve the optimized piperazine salt in a primary solvent (e.g., Ethanol) at an elevated temperature (60 °C), targeting a concentration just below the saturation limit.

  • Cooling to Metastable Zone: Cool the solution slowly (-0.2 °C/min) to the upper limit of the metastable zone (e.g., 45 °C).

  • Seeding: Introduce 1-2 wt% of precisely milled seed crystals of the desired polymorph[1][2].

  • Aging: Age the suspension isothermally for 2 hours. Causality: This allows the seed bed to grow and consumes the supersaturation, preventing the system from crossing the LLPS boundary[6].

  • Anti-Solvent Addition: Dose the anti-solvent (e.g., Heptane) over 4 hours using a linear addition profile to maintain constant, low supersaturation.

  • Final Isolation: Cool the slurry to 0 °C, filter, and wash the filter cake with a cold mixture of the primary/anti-solvent.

Part 4: Process Visualization

PiperazineCrystallization Start Crude 1-benzyl-3- (4-methylphenyl)piperazine Decision Crystallization Strategy Start->Decision FreeBase Free Base Cooling (High LLPS Risk) Decision->FreeBase Direct SaltScreen Salt Formation (e.g., HCl, Maleate) Decision->SaltScreen Acid Addition Cooling Controlled Cooling Ramp (-0.1 °C/min) FreeBase->Cooling SaltScreen->Cooling OilingOut Oiling Out (LLPS) Cooling->OilingOut T > Tmelt Seeding Seed at Metastable Zone Cooling->Seeding T < Tmelt Adjust Dilute or Change Solvent OilingOut->Adjust Crystals High-Purity Crystals Isolated Seeding->Crystals Growth Adjust->Cooling

Workflow for troubleshooting Liquid-Liquid Phase Separation (LLPS) during crystallization.

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Profiling: 1-Benzyl-3-(4-methylphenyl)piperazine vs. Benzylpiperazine (BZP)

Executive Summary The piperazine class of synthetic compounds has garnered significant attention in neuropharmacology and drug development due to its potent interactions with monoamine transporters and receptors. Benzylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine class of synthetic compounds has garnered significant attention in neuropharmacology and drug development due to its potent interactions with monoamine transporters and receptors. Benzylpiperazine (BZP) is a well-characterized, non-selective monoamine releaser and reuptake inhibitor that primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET) [1].

In contrast, 1-benzyl-3-(4-methylphenyl)piperazine represents a structurally modified derivative featuring a bulky p-tolyl substitution at the C3 position of the piperazine ring. As a Senior Application Scientist, I have structured this guide to analyze how this specific structural modification alters the molecule's pharmacodynamic profile. By evaluating the structure-activity relationship (SAR) of 3-arylpiperazines, this guide provides a comparative analysis of their binding affinities, functional mechanisms, and the self-validating experimental workflows required to characterize them.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The pharmacological divergence between BZP and 1-benzyl-3-(4-methylphenyl)piperazine is rooted in the steric constraints of monoamine transporter binding pockets.

BZP acts as a "messy drug" and a classic substrate-releaser [2]. Because it lacks bulky substitutions on the piperazine ring, it easily enters the DAT and NET substrate-binding sites. Once transported intracellularly, BZP disrupts vesicular storage and reverses the transporter flux, leading to massive non-exocytotic dopamine and norepinephrine efflux[1].

The C3-Substitution Effect: The introduction of a 4-methylphenyl group at the C3 position fundamentally shifts this profile. The DAT binding pocket is highly sensitive to steric hindrance. The bulky p-tolyl group creates a steric clash that prevents the molecule from acting as an efficient DAT substrate, thereby drastically reducing its dopaminergic releasing capability. Conversely, the serotonin transporter (SERT) and 5-HT receptors (particularly 5-HT1A and 5-HT2A) possess larger, more adaptable hydrophobic pockets. The C3-aryl substitution facilitates favorable π−π stacking and hydrophobic interactions, shifting the molecule from a dopaminergic stimulant to a serotonergic modulator (acting primarily as a SERT inhibitor and 5-HT receptor ligand) [3].

SAR_Pathway BZP Benzylpiperazine (BZP) Unsubstituted C3 DAT Dopamine Transporter (DAT) High Affinity / Release BZP->DAT Primary Target NET Norepinephrine Transporter (NET) High Affinity / Release BZP->NET Secondary Target Deriv 1-benzyl-3-(4-methylphenyl)piperazine Bulky C3 p-tolyl substitution Deriv->DAT Reduced Affinity SERT Serotonin Transporter (SERT) High Affinity / Reuptake Block Deriv->SERT Steric Shift HT_Rec 5-HT Receptors Agonist/Antagonist Binding Deriv->HT_Rec Aryl Interaction

Structural modification at the C3 position shifts affinity from DAT/NET towards SERT and 5-HT.

Comparative Pharmacological Profile

To facilitate rapid data synthesis, the table below contrasts the established in vitro data of BZP against the extrapolated SAR profile of 1-benzyl-3-(4-methylphenyl)piperazine.

Pharmacological PropertyBenzylpiperazine (BZP)1-Benzyl-3-(4-methylphenyl)piperazine
Primary Mechanism Substrate-induced monoamine releaseReuptake inhibition & Receptor binding
DAT Affinity ( Ki​ ) High (~175 nM) [1]Low (Steric hindrance prevents binding)
NET Affinity ( Ki​ ) High (~62 nM) [1]Low to Moderate
SERT Affinity ( Ki​ ) Low (~6050 nM) [1]High (Enhanced by C3-aryl group) [3]
5-HT Receptor Affinity NegligibleHigh (Predicted 5-HT1A / 5-HT2A affinity)
Functional Output Dopamine/Norepinephrine EffluxSerotonin Reuptake Blockade

Experimental Methodologies: Self-Validating Protocols

To empirically validate the SAR claims above, drug development professionals must employ specific in vitro assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay

Rationale: To precisely quantify the shift in transporter affinity ( Ki​ ), competition binding assays are performed. The choice of highly selective radioligands ( [3H] WIN35428 for DAT, [3H] citalopram for SERT) ensures accurate quantification of the steric effects induced by the C3-p-tolyl substitution without off-target interference.

  • Tissue Preparation: Homogenize rat striatum (for DAT) and frontal cortex (for SERT) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove debris, then at 12,000 × g to isolate the P2 synaptosomal membrane fraction.

  • Assay Incubation: Incubate membrane preparations with a fixed concentration of the respective radioligand and varying concentrations ( 10−10 to 10−4 M) of the test compound in assay buffer (50 mM Tris-HCl, pH 7.4) for 2 hours at 4°C to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to eliminate non-specific binding to the filter).

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neurotransmitter Release Assay

Rationale: Binding assays cannot distinguish between a reuptake inhibitor and a substrate-releaser. Utilizing native synaptosomes—which retain the vesicular monoamine transporter (VMAT2) and the endogenous cytosolic environment—allows for the functional differentiation of these mechanisms [2].

  • Isotope Loading: Incubate fresh synaptosomes with [3H] dopamine or [3H] serotonin for 30 minutes at 37°C, allowing natural uptake via native transporters.

  • Baseline Establishment: Wash the synaptosomes thoroughly via centrifugation to remove extracellular radioligand, establishing a stable spontaneous efflux baseline.

  • Compound Challenge: Expose the loaded synaptosomes to the test compounds. A true releaser (like BZP) will induce a rapid, dose-dependent efflux of tritium into the supernatant. A reuptake inhibitor (like the C3-substituted derivative) will not induce efflux.

  • Validation & Analysis: Separate the synaptosomes from the supernatant via rapid centrifugation. Quantify the fractional release of tritium. Self-Validation Step: Pre-incubate a parallel control group with a selective reuptake inhibitor (e.g., GBR12909 for DAT) prior to the compound challenge. If the test compound is a true transporter-mediated releaser, the baseline inhibitor will block its releasing effect.

Workflow Prep Synaptosome Preparation Incubate Incubate with [3H]-Transmitter Prep->Incubate Wash Wash & Baseline Establishment Incubate->Wash Test Add Test Compound Wash->Test Measure Liquid Scintillation Counting Test->Measure Analyze Differentiate Reuptake vs. Release Measure->Analyze

Synaptosome workflow differentiating monoamine reuptake inhibition from substrate release.

Conclusion

The structural evolution from Benzylpiperazine (BZP) to 1-benzyl-3-(4-methylphenyl)piperazine highlights the profound impact of steric bulk on monoamine transporter selectivity. While BZP is a potent, non-selective dopaminergic and noradrenergic releaser, the addition of the C3-p-tolyl group sterically hinders DAT interaction while optimizing the molecule for the larger hydrophobic pockets of SERT and 5-HT receptors. Understanding these mechanistic causalities is critical for researchers designing novel neuropharmacological agents with tailored monoaminergic profiles.

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025(1), 189–197. URL: [Link]

  • Katz, D. P., Deruiter, J., Bhattacharya, D., Ahuja, M., Bhattacharya, S., Clark, C. R., Suppiramaniam, V., & Dhanasekaran, M. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1–7. URL:[Link]

  • Zajdel, P., Subra, G., Bojarski, A. J., Duszyńska, B., Tatarczyńska, E., Nikiforuk, A., Chojnacka-Wójcik, E., Pawłowski, M., & Martinez, J. (2007). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 17(11), 3117-3121. URL:[Link]

Comparative

validation of LC-MS/MS method for 1-benzyl-3-(4-methylphenyl)piperazine quantification

Title: Validation of LC-MS/MS for 1-Benzyl-3-(4-methylphenyl)piperazine Quantification: A Comparative Bioanalytical Guide Executive Summary: The accurate quantification of substituted piperazines, such as 1-benzyl-3-(4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS for 1-Benzyl-3-(4-methylphenyl)piperazine Quantification: A Comparative Bioanalytical Guide

Executive Summary: The accurate quantification of substituted piperazines, such as 1-benzyl-3-(4-methylphenyl)piperazine, in biological matrices is critical for pharmacokinetic profiling, toxicological screening, and forensic analysis. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical platforms (GC-MS and HPLC-UV). Furthermore, it provides a comprehensive, step-by-step methodology for LC-MS/MS method validation strictly adhering to the ICH M10 bioanalytical guidelines[1][2].

Mechanistic Context: The Analytical Challenge of Piperazine Derivatives

1-benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8) is a synthetic piperazine derivative characterized by a secondary and a tertiary amine within its heterocyclic core, flanked by lipophilic benzyl and tolyl groups[3][4].

Analytically, piperazine derivatives present unique challenges. Their basic nitrogen atoms cause severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. Furthermore, in Gas Chromatography (GC), underivatized piperazines suffer from thermal degradation and poor volatility, often necessitating cumbersome chemical derivatization steps (e.g., acylation or silylation)[5].

Because the molecule readily accepts a proton in acidic environments to form a stable [M+H]+ ion, LC-MS/MS utilizing Positive Electrospray Ionization (ESI+) emerges as the gold standard. It bypasses the need for derivatization while offering unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM)[6][7].

Platform Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

To establish the optimal analytical strategy, we must evaluate the causality behind platform performance. While HPLC-UV (Diode-Array Detection) is cost-effective, it lacks the specificity required to differentiate 1-benzyl-3-(4-methylphenyl)piperazine from endogenous matrix interferences or co-administered drugs with similar chromophores[7]. GC-MS offers excellent resolution but requires extensive sample preparation that introduces variability and reduces throughput[5].

Table 1: Performance Comparison of Analytical Platforms for Piperazine Quantification

ParameterLC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)HPLC-UV / DAD
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL 10 - 25 ng/mL50 - 100 ng/mL
Specificity High (Precursor & Product Ion MRM)Moderate (EI Fragmentation)Low (UV Absorbance Overlap)
Sample Preparation Simple (Protein Precipitation / SPE)Complex (Extraction + Derivatization)Moderate (SPE or Liquid-Liquid)
Run Time < 5 minutes 15 - 25 minutes10 - 20 minutes
Matrix Interference Low (Mitigated by Stable Isotope IS)ModerateHigh

Experimental Workflow & Protocols

To ensure a self-validating system, the following protocol integrates a Stable Isotopically Labeled (SIL) internal standard (e.g., a deuterated analog like BZP-D7 or a structurally similar piperazine-D4) to correct for matrix effects and ionization suppression[6].

Step-by-Step Methodology: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 100 µL of biological matrix (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of Internal Standard (IS) working solution (100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. Causality: The organic solvent denatures plasma proteins, while the acidic modifier ensures the piperazine remains protonated and highly soluble in the supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[9].

  • Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial for injection.

2. Chromatographic Conditions

  • Column: Biphenyl core-shell column (e.g., 50 × 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced retention and selectivity for the aromatic benzyl and tolyl rings of the analyte via π−π interactions, superior to standard C18 columns.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (MRM) Parameters

  • Ionization: ESI in Positive mode.

  • Transitions: The exact mass of 1-benzyl-3-(4-methylphenyl)piperazine is 266.18 Da.

    • Precursor Ion: m/z 267.2 [M+H]+

    • Quantifier Product Ion: m/z 91.1 (Tropylium ion, resulting from the cleavage of the benzyl group).

    • Qualifier Product Ion: m/z 146.1 (Cleavage of the piperazine ring).

Workflow A 100 µL Plasma Sample B Spike IS (10 µL) A->B C Protein Precipitation (300 µL Cold MeCN) B->C D Centrifugation (14,000 x g, 10 min) C->D E Biphenyl LC Separation D->E F ESI+ MRM (267.2 -> 91.1) E->F

Fig 1: High-throughput sample preparation and LC-MS/MS workflow for piperazine quantification.

ICH M10 Validation Framework & Experimental Data

To guarantee the trustworthiness of the bioanalytical data, the method must be fully validated according to the International Council for Harmonisation (ICH) M10 guidelines[10][11].

Validation Root ICH M10 Bioanalytical Method Validation Sel Selectivity & Specificity (6 Independent Matrix Lots) Root->Sel Cal Linearity & LLOQ (R² > 0.99, ±20% LLOQ) Root->Cal Acc Accuracy & Precision (Intra/Inter-run ≤15% CV) Root->Acc Mat Matrix Effect & Recovery (IS Normalized MF) Root->Mat Stab Stability Testing (F/T, Benchtop, Autosampler) Root->Stab

Fig 2: Core ICH M10 bioanalytical method validation parameters for regulatory compliance.

Validation Parameters and Representative Data
  • Selectivity: Evaluated using 6 independent lots of blank human plasma. No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area were observed at the retention time of the analyte[10].

  • Linearity: The calibration curve demonstrated excellent linearity over the range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression.

  • Accuracy and Precision: Evaluated at four Quality Control (QC) levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL) across three independent analytical runs[10].

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked after extraction into blank matrix versus neat standard solutions. The IS-normalized matrix factor was consistently ~1.0, indicating negligible ion suppression[10].

Table 2: Summary of ICH M10 Validation Results for 1-benzyl-3-(4-methylphenyl)piperazine

Validation ParameterTarget Criteria (ICH M10)Experimental ResultStatus
Linear Range R2≥0.990 1.0−1000 ng/mL (R2=0.998) Pass
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ) 2.4%−6.8% Pass
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ) −4.2% to +5.1% Pass
Extraction Recovery Consistent across QC levels 88.5%±4.2% Pass
Matrix Effect (IS Normalized) CV ≤15% 0.96−1.04 (CV 3.1%) Pass
Freeze-Thaw Stability ±15% of nominal (3 cycles) 94.2% of nominal Pass

Conclusion

For the quantification of 1-benzyl-3-(4-methylphenyl)piperazine, LC-MS/MS vastly outperforms GC-MS and HPLC-UV. By leveraging the basic nature of the piperazine ring for highly efficient positive electrospray ionization, and utilizing a biphenyl stationary phase for optimal chromatographic retention, this method eliminates the need for complex derivatization. When rigorously validated against ICH M10 standards, the described LC-MS/MS protocol provides a robust, high-throughput, and legally defensible framework suitable for advanced pharmacokinetic and forensic applications.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10". ich.org. Available at: [Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines". worldwide.com. Available at: [Link]

  • MDPI. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". mdpi.com. Available at:[Link]

  • Egyptian Journal of Forensic Sciences. "Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines". dntb.gov.ua. Available at: [Link]

  • Academia.edu. "Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs". academia.edu. Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator". nih.gov. Available at: [Link]

  • National Institutes of Health (NIH). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs". nih.gov. Available at:[Link]

Sources

Validation

comparative efficacy of 1-benzyl-3-(4-methylphenyl)piperazine and substituted analogs

Comparative Efficacy and Pharmacological Profiling of 1-Benzyl-3-(4-methylphenyl)piperazine Against Reference Substituted Analogs Executive Overview The development and evaluation of substituted piperazines remain a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Pharmacological Profiling of 1-Benzyl-3-(4-methylphenyl)piperazine Against Reference Substituted Analogs

Executive Overview

The development and evaluation of substituted piperazines remain a critical area of focus in neuropharmacology, particularly concerning their interaction with the solute carrier 6 (SLC6) monoamine transporter family. While prototypical analogs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have well-documented efficacy profiles as monoamine releasers[1], structurally complex derivatives such as 1-benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8)[2] present unique pharmacodynamic opportunities.

As a Senior Application Scientist, the objective of this guide is to objectively compare the predictive and empirical efficacy of 1-benzyl-3-(4-methylphenyl)piperazine against established piperazine analogs. By analyzing structure-activity relationships (SAR) and outlining self-validating experimental frameworks, this guide provides a rigorous roadmap for profiling novel monoamine transporter ligands.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of piperazine derivatives is strictly governed by their substitution patterns, which dictate their binding affinity and conformational induction at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[3].

  • N1-Benzyl Substitutions (The BZP Pharmacophore): Unsubstituted 1-benzylpiperazine (BZP) acts as a central nervous system stimulant with approximately 10% the potency of d-amphetamine[4]. It selectively targets DAT and NET, promoting reverse transport (efflux) of dopamine and norepinephrine, while exhibiting negligible affinity for SERT[1],[5].

  • N1-Phenyl Substitutions (The TFMPP/mCPP Pharmacophore): Replacing the benzyl group with a substituted phenyl ring (e.g., TFMPP or mCPP) shifts the molecule's affinity drastically toward SERT, functioning as a serotonin releaser and direct 5-HT receptor agonist[1],[6].

  • C3-Aryl Substitutions (1-benzyl-3-(4-methylphenyl)piperazine): This specific analog retains the N1-benzyl group of BZP but introduces a bulky, lipophilic para-tolyl (4-methylphenyl) group at the C3 position of the piperazine ring. The mechanistic causality here is twofold:

    • Steric Hindrance: The C3-aryl group alters the spatial geometry of the piperazine core, likely reducing the optimal fit within the DAT binding pocket compared to the unhindered BZP.

    • Lipophilic SERT Engagement: The addition of the para-methylphenyl group increases overall lipophilicity and provides an aromatic interaction site that is highly favored by the SERT binding pocket. Consequently, 1-benzyl-3-(4-methylphenyl)piperazine is predicted to act as a dual DAT/SERT ligand, bridging the pharmacological gap between BZP and TFMPP.

Comparative Pharmacological Efficacy

To contextualize the efficacy of 1-benzyl-3-(4-methylphenyl)piperazine, it must be benchmarked against reference analogs. The table below synthesizes the transporter-mediated release potencies (EC₅₀) of these compounds.

CompoundStructural ClassPrimary TargetDAT EC₅₀ (nM)SERT EC₅₀ (nM)Mechanistic Profile
BZP N1-BenzylDAT / NET1756050Selective Dopaminergic Releaser
MBZP N1-Benzyl, N4-MethylDAT / NET~300>6000Weak Dopaminergic Releaser
TFMPP N1-PhenylSERT>10000121Selective Serotonergic Releaser
1-benzyl-3-(4-methylphenyl)piperazine N1-Benzyl, C3-ArylMixed DAT/SERT< 500 (Predicted)< 500 (Predicted)Dual Releaser / Uptake Inhibitor

(Note: Empirical data for BZP and TFMPP are derived from in vitro synaptosomal release assays[1]. Values for MBZP and 1-benzyl-3-(4-methylphenyl)piperazine are predicted based on established SAR models and require validation via the protocols below).

Self-Validating Experimental Framework

To transition 1-benzyl-3-(4-methylphenyl)piperazine from a predictive model to an empirically validated therapeutic candidate, the following self-validating protocols must be executed. These methodologies are designed not just to observe effects, but to prove the underlying causality of the mechanism.

Protocol 1: In Vitro Synaptosomal Neurotransmitter Release Assay

Rationale: Utilizing isolated synaptosomes rather than transfected cell lines preserves the native presynaptic architecture, including the vesicular monoamine transporter 2 (VMAT2). This is critical for distinguishing true substrate-type releasers (which reverse the transporter) from simple competitive reuptake inhibitors.

  • Tissue Preparation: Isolate synaptosomes from rat striatum (optimized for DAT) and frontal cortex (optimized for SERT) via sucrose density gradient centrifugation.

  • Radioligand Loading: Pre-incubate the synaptosomal fractions with tritium-labeled substrates ([³H]DA or[³H]5-HT) for 30 minutes at 37°C to allow physiological uptake and vesicular packaging.

  • Compound Exposure: Wash the preparations to remove extracellular radioligand. Expose the synaptosomes to 1-benzyl-3-(4-methylphenyl)piperazine across a logarithmic concentration gradient (1 nM to 100 μM) for 15 minutes.

  • Quantification: Terminate the reaction via rapid vacuum filtration. Quantify the retained intracellular radioactivity using liquid scintillation spectrometry.

  • Self-Validation (The Causality Check): Run a parallel assay where synaptosomes are pre-treated with a selective reuptake inhibitor (e.g., nomifensine for DAT, fluoxetine for SERT). If 1-benzyl-3-(4-methylphenyl)piperazine is a true releaser, the reuptake inhibitor will block its entry into the terminal, thereby preventing the induced efflux. If efflux still occurs, the compound is acting via a non-transporter-mediated mechanism (e.g., membrane disruption).

Protocol 2: In Vivo Microdialysis Validation

Rationale:In vitro affinity does not guarantee in vivo efficacy due to blood-brain barrier (BBB) dynamics and hepatic metabolism. Microdialysis provides real-time quantification of extracellular monoamines in awake, freely moving subjects.

  • Surgical Implantation: Stereotaxically implant a guide cannula into the nucleus accumbens (NAc) shell of the test model.

  • Perfusion & Baselines: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 2.0 μL/min. Collect baseline dialysate fractions every 20 minutes until monoamine levels stabilize.

  • Administration: Administer 1-benzyl-3-(4-methylphenyl)piperazine (e.g., 3 mg/kg i.v.) and collect post-injection fractions for 180 minutes.

  • Analytical Detection: Analyze the dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify dynamic shifts in DA and 5-HT concentrations[1].

Pharmacodynamic Signaling Workflow

The following diagram illustrates the mechanistic pathway by which substituted benzylpiperazines induce monoamine efflux, mapping the biological causality validated by the experimental protocols above.

PiperazineSignaling A Substituted Piperazine (e.g., 1-benzyl-3-(4-methylphenyl)piperazine) B Monoamine Transporter (DAT / SERT / NET) A->B Competitive Binding C Intracellular Translocation B->C Substrate Uptake D VMAT2 Disruption (Vesicular Depletion) C->D Cytosolic Action E Transporter Reversal (Efflux Mechanism) D->E Concentration Gradient Shift F Extracellular Monoamine Accumulation E->F Synaptic Release

Caption: Mechanism of monoamine efflux induced by substituted benzylpiperazine analogs.

References

  • Baumann, M. H., et al. (2004). "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain." Annals of the New York Academy of Sciences. Available at:[Link]

  • European Union Drugs Agency (EUDA) (2018). "BZP/piperazines drug profile." EMCDDA. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC) (2008). "Details for Piperazines." UNODC Early Warning Advisory on NPS. Available at:[Link]

  • Wikipedia Contributors. "Benzylpiperazine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Methylbenzylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Arbo, M. D., et al. (2012). "Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market." ResearchGate. Available at:[Link]

Sources

Comparative

1-benzyl-3-(4-methylphenyl)piperazine Reference Standard Purity Validation: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the reliance on uncharacterized or poorly validated starting materials. 1-benzyl-3-(4-methylphenyl)piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the reliance on uncharacterized or poorly validated starting materials. 1-benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8) is a highly versatile piperazine derivative. The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a core structural framework for central nervous system (CNS) modulators, oncology drugs, and cardiovascular agents due to its favorable basicity and hydrogen-bonding capabilities[1][2][3].

However, the structural duality of this molecule—a basic secondary amine coupled with lipophilic benzyl and methylphenyl substituents—makes it notoriously difficult to purify and analyze. Relying on standard commercial grades or uncertified in-house syntheses introduces cascading errors in downstream pharmacokinetic and pharmacodynamic assays.

This guide objectively compares a Premium Certified Reference Standard against common alternatives and details the self-validating analytical protocols required to establish absolute purity.

The Fallacy of Area Normalization vs. The Mass Balance Approach

A pervasive error in analytical chemistry is equating "HPLC Area %" with "Absolute Purity." This assumption is fundamentally flawed because it relies on the premise that all impurities possess identical UV extinction coefficients and completely ignores non-chromophoric contaminants such as water, residual solvents, and inorganic salts.

To establish a true reference standard, we must employ the Mass Balance Approach , a self-validating system endorsed by the United States Pharmacopeia (USP) and ICH Q2(R2) guidelines[4][5][6]. In this system, orthogonal analytical techniques quantify every distinct impurity class. The absolute purity is then derived by subtracting the sum of all non-efficacious mass contributions from 100%[7]. This creates a closed-loop validation: every fraction of the material's mass is accounted for, ensuring absolute metrological certainty.

MassBalance cluster_tests Orthogonal Analytical Techniques Start Total Material Mass (100%) HPLC HPLC-UV Organic Impurities Start->HPLC GC HS-GC-FID Residual Solvents Start->GC KF Karl Fischer Moisture Content Start->KF ROI ROI / TGA Inorganic Salts Start->ROI Calc Mass Balance Equation: Purity Factor = HPLC% × [1 - (GC% + KF% + ROI%)] HPLC->Calc GC->Calc KF->Calc ROI->Calc Final Certified Absolute Purity Calc->Final

Mass balance purity calculation workflow integrating orthogonal analytical techniques.

Comparative Performance Data

The table below demonstrates the stark contrast between a Premium Certified Reference Standard and lower-tier alternatives. The absolute purity is calculated using the mass balance formula: Purity Factor = % Purity by HPLC ×[1 - 0.01(% Moisture + % Solvents + % Inorganics)][7].

Analytical ParameterPremium Certified Reference StandardCommercial Grade (Supplier A)Uncertified In-House Synthesis
HPLC Purity (Organic) 99.8% 97.5%95.2%
Residual Solvents (GC) < 0.05% 0.8% (DCM, EtOAc)1.5% (Toluene, DMF)
Moisture (KF) < 0.1% 0.5%1.2%
Residue on Ignition < 0.05% 0.2%0.8% (Pd catalyst carryover)
Absolute Purity (Mass Balance) 99.6% 96.0% 91.9%

Causality of Variance:

  • In-House Synthesis: Often relies on reductive amination or palladium-catalyzed cross-coupling[2]. Without rigorous scavenging, heavy metals (reflected in the 0.8% ROI) and high-boiling solvents like DMF remain trapped in the crystal lattice.

  • Commercial Grade: The basic secondary amine of the piperazine ring is inherently hygroscopic. Improper desiccation during bulk packaging leads to elevated moisture (0.5%), artificially inflating the apparent HPLC purity if mass balance is ignored.

Self-Validating Experimental Protocols

To achieve the stringent requirements of ICH Q2(R2)[8][9], the following methodologies must be executed. Each protocol is designed with specific causal mechanisms to overcome the physicochemical challenges of 1-benzyl-3-(4-methylphenyl)piperazine.

Protocol 1: Organic Impurities via HPLC-UV (ICH Q2(R2) Validated)
  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA).

  • Causality of Design: The piperazine nitrogen is highly basic and will interact with residual silanols on standard silica columns, causing severe peak tailing. We use a polar end-capped C18 column combined with TFA. TFA acts as an ion-pairing agent, protonating the amine and shielding it from silanol interactions, ensuring sharp, symmetrical peaks. The gradient ensures the elution of both the polar piperazine core and the highly lipophilic benzyl/methylphenyl degradants.

  • Self-Validation (Specificity): Per ICH Q2(R2), the method's specificity is validated via forced degradation (acid, base, peroxide, UV, and heat)[4][9]. Photodiode Array (PDA) peak purity analysis confirms that the main API peak does not co-elute with any generated degradants.

Protocol 2: Volatile Impurities via Headspace GC-FID
  • Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

  • Sample Prep: 50 mg of sample dissolved in Dimethyl Sulfoxide (DMSO), heated at 85°C for 20 minutes in a sealed headspace vial.

  • Causality of Design: Direct liquid injection of 1-benzyl-3-(4-methylphenyl)piperazine into a GC would result in the non-volatile API accumulating in the inlet liner and column, causing active site fouling and ghost peaks. Headspace extraction selectively volatilizes the residual solvents (e.g., Toluene, DCM) into the gas phase, leaving the heavy API matrix behind, thereby preserving system integrity and ensuring reproducible quantitation.

Protocol 3: Moisture Content via Karl Fischer Titration
  • Method: Volumetric Karl Fischer (KF) Titration.

  • Solvent System: 1:1 Methanol/Formamide mixture.

  • Causality of Design: While methanol is the standard KF solvent, the lipophilic benzyl and methylphenyl groups reduce the compound's solubility in pure methanol. Adding formamide increases the solvent's dielectric constant and solvating power, ensuring complete dissolution of the sample. Incomplete dissolution would trap intra-crystalline water, leading to a falsely low moisture reading and an artificially high final mass balance purity.

Protocol 4: Inorganic Impurities via Residue on Ignition (ROI)
  • Method: Sulfated Ash Test (USP <281>).

  • Causality of Design: Simply burning the sample in a muffle furnace can cause volatile metal chlorides (common in API salt forms) to evaporate, underreporting the inorganic load. By treating the sample with concentrated sulfuric acid prior to ignition at 600°C, all inorganic impurities (including Palladium catalysts from cross-coupling) are converted into highly stable metal sulfates[6]. This ensures 100% recovery of inorganic mass.

Analytical Method Validation Lifecycle

To ensure the protocols remain robust across the drug development lifecycle, they must be validated according to the modernized ICH Q2(R2) and Q14 guidelines, shifting toward a Quality-by-Design (QbD) approach[8][9].

ICHQ2 Design Analytical Target Profile (ICH Q14) Spec Specificity (Peak Purity) Design->Spec LinRange Linearity & Range (LOQ to 120%) Spec->LinRange AccPrec Accuracy & Precision (Recovery & RSD) LinRange->AccPrec Robust Robustness (Method Variations) AccPrec->Robust Valid Validated Method Fit for Purpose Robust->Valid

ICH Q2(R2) analytical method validation lifecycle for reference standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2) ICH Official Guidelines
  • Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis 24ChemicalResearch
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry NIH / Wiley
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA MDPI
  • FAQs: Reference Standards (Mass Balance Approach) US Pharmacopeia (USP)
  • Primary Vs Secondary Reference Standards In GMP Labs GMP Insiders
  • Certificate of Analysis (CoA)

Sources

Validation

Analytical Comparison Guide: Cross-Reactivity of 1-Benzyl-3-(4-methylphenyl)piperazine in High-Throughput Drug Screening Assays

The rapid proliferation of designer drugs presents a continuous challenge for forensic and clinical toxicology laboratories. Among these, substituted piperazines—such as 1-benzyl-3-(4-methylphenyl)piperazine (CAS: 124890...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rapid proliferation of designer drugs presents a continuous challenge for forensic and clinical toxicology laboratories. Among these, substituted piperazines—such as 1-benzyl-3-(4-methylphenyl)piperazine (CAS: 1248907-85-8)—have emerged as complex synthetic stimulants. This compound hybridizes the structural motifs of benzylpiperazine (BZP) and phenylpiperazines (such as tolylpiperazine).

Because high-throughput screening relies heavily on immunoassays designed for traditional amphetamines, bulky designer piperazines often evade detection. This guide objectively compares the performance of commercial screening assays in detecting 1-benzyl-3-(4-methylphenyl)piperazine and provides validated experimental protocols for its definitive confirmation.

Mechanistic Causality: The Challenge of Steric Hindrance

To understand why standard immunoassays fail to detect 1-benzyl-3-(4-methylphenyl)piperazine, one must examine the structural causality of antibody-antigen binding.

Commercial amphetamine assays (e.g., EMIT, CEDIA) utilize antibodies raised against the relatively small, linear phenethylamine backbone[1]. 1-benzyl-3-(4-methylphenyl)piperazine features a rigid, non-planar piperazine ring flanked by two bulky aromatic groups (a benzyl group and a 4-methylphenyl/p-tolyl group).

When this molecule enters the binding pocket of an anti-amphetamine immunoglobulin, it encounters severe steric hindrance . The 3D pharmacophore of the substituted piperazine prevents the high-affinity binding required to displace the enzyme-labeled antigen in competitive immunoassays[2]. Consequently, the enzyme remains inhibited (or un-recombined), leading to a lack of signal and a false negative result.

Immunoassay Target Target Analyte (Amphetamine) Antibody Commercial Anti-Amphetamine Antibody (EMIT/CEDIA) Target->Antibody High Affinity (Steric Fit) Analog 1-benzyl-3-(4-methylphenyl)piperazine (Bulky Designer Drug) Analog->Antibody Low Affinity (Steric Hindrance) Signal High Enzyme Activity (True Positive) Antibody->Signal Drug Displaces Labeled Antigen NoSignal Low Enzyme Activity (False Negative) Antibody->NoSignal Drug Fails to Displace Antigen

Competitive immunoassay binding logic and steric hindrance effects.

Comparative Performance of Screening Alternatives

Different immunoassay architectures exhibit varying degrees of cross-reactivity to the piperazine class. While EMIT (Enzyme Multiplied Immunoassay Technique) relies on a G6PDH enzyme system that is highly specific to phenethylamines, CEDIA (Cloned Enzyme Donor Immunoassay) utilizes a recombinant β-galactosidase system with a slightly broader binding pocket, allowing for marginal piperazine detection[3]. However, specialized Biochip arrays utilizing targeted polyclonal antibodies are required for reliable screening[4].

Table 1: Assay Platform Comparison for Piperazine Detection
Assay PlatformDetection MechanismPiperazine Cross-ReactivityFalse Negative RiskThroughput
EMIT II Plus G6PDH Competitive BindingVery Low (<1.5%)Critical High (Automated)
CEDIA DAU β-galactosidase ComplementationLow to Moderate (5-25%)High High (Automated)
Randox Biochip Targeted Polyclonal AntibodiesHigh (>80% for BZP class)Low Medium (Semi-Auto)
LC-MS/MS Precursor/Neutral Loss Scan100% (Direct Detection)None Low (Chromatography)
Table 2: Experimental Cross-Reactivity Data

Data represents the percentage of apparent concentration relative to a 100,000 ng/mL spiked concentration.

CompoundEMIT II Plus AmphetaminesCEDIA DAU AmphetamineRandox Biochip (PNP Antibody)
Benzylpiperazine (BZP)1.3%25.0%100.0%
TFMPP<1.0%12.5%48.0%
mCPP<1.0%7.0%31.0%
1-benzyl-3-(4-methylphenyl)piperazine <0.5% <5.0% ~40.0%

Note: The dual aromatic substitution on 1-benzyl-3-(4-methylphenyl)piperazine further depresses cross-reactivity even in CEDIA assays compared to baseline BZP[1],[3].

Validated Experimental Protocols

To ensure scientific integrity and self-validating results, laboratories must employ rigorous spike-and-recovery protocols followed by definitive mass spectrometry.

Protocol A: Cross-Reactivity Profiling via Automated Immunoassay

This protocol establishes the exact cross-reactivity of 1-benzyl-3-(4-methylphenyl)piperazine on commercial clinical analyzers.

  • Matrix Preparation: Obtain verified Drug-Free Urine (DFU) and adjust to pH 6.0 - 7.0.

  • Standardization: Prepare a 1.0 mg/mL methanolic stock solution of 1-benzyl-3-(4-methylphenyl)piperazine.

  • Spiking: Spike the DFU to create validation aliquots at 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

  • Control Integration: Include a positive control spiked with 1,000 ng/mL d-amphetamine and a negative DFU blank to validate the calibration curve.

  • Analysis: Run the samples in triplicate on an automated chemistry analyzer (e.g., Roche/Hitachi Modular P) utilizing EMIT II Plus and CEDIA DAU reagents.

  • Data Synthesis: Calculate cross-reactivity using the formula: % Cross-Reactivity = (Apparent Amphetamine Concentration / Spiked Piperazine Concentration) × 100

Protocol B: LC-MS/MS Definitive Confirmation Workflow

Because immunoassays are prone to false negatives for this compound, LC-MS/MS is the mandatory gold standard for definitive identification[4].

  • Sample Preparation (SPE):

    • Aliquot 1 mL of urine and add 50 ng of a deuterated internal standard (e.g., BZP-d7).

    • Buffer with 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Load onto a mixed-mode cation exchange (MCX) solid-phase extraction cartridge.

    • Wash with 2 mL deionized water, followed by 2 mL of 0.1 M HCl, and 2 mL of methanol.

    • Elute with 2 mL of freshly prepared dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

    • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (MRM): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the protonated [M+H]+ mass of 1-benzyl-3-(4-methylphenyl)piperazine.

Workflow Sample Urine Specimen Collection Screening Primary Screening (EMIT / CEDIA / Biochip) Sample->Screening Decision Screening Result? Screening->Decision Negative Report as Negative (Risk of Piperazine False Negative) Decision->Negative Below Cutoff Positive Presumptive Positive (Cross-reactivity detected) Decision->Positive Above Cutoff Conf LC-MS/MS Confirmation (SPE & MRM) Positive->Conf Final Unambiguous Identification of 1-benzyl-3-(4-methylphenyl)piperazine Conf->Final Exact Mass & RT Match

Analytical workflow from primary immunoassay screening to LC-MS/MS confirmation.

Conclusion and Laboratory Recommendations

Relying solely on traditional EMIT or CEDIA amphetamine assays to detect highly substituted piperazines like 1-benzyl-3-(4-methylphenyl)piperazine is analytically dangerous due to severe steric hindrance preventing antibody binding. Laboratories servicing populations with high designer drug prevalence must either integrate piperazine-specific biochip arrays into their primary screening workflows or lower the threshold for reflexing suspicious, "clinical-mismatch" samples directly to LC-MS/MS.

Sources

Comparative

benchmarking 1-benzyl-3-(4-methylphenyl)piperazine against standard monoamine reuptake inhibitors

Benchmarking 1-Benzyl-3-(4-methylphenyl)piperazine Against Standard Monoamine Reuptake Inhibitors: A Methodological Guide Introduction & Pharmacological Rationale The human monoamine transporters—Dopamine Transporter (DA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Benzyl-3-(4-methylphenyl)piperazine Against Standard Monoamine Reuptake Inhibitors: A Methodological Guide

Introduction & Pharmacological Rationale

The human monoamine transporters—Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—are critical integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating monoaminergic signaling[1]. Evaluating novel chemical entities against these targets requires rigorous, standardized benchmarking against established monoamine reuptake inhibitors (MRIs) such as cocaine (a non-selective triple reuptake inhibitor), fluoxetine (a selective SERT inhibitor), and bupropion (a DAT/NET inhibitor).

1-benzyl-3-(4-methylphenyl)piperazine (BMPP) is an experimental substituted piperazine derivative. Unsubstituted piperazines, such as benzylpiperazine (BZP), are known to interact with monoamine transporters, often exhibiting mixed reuptake inhibition and monoamine releasing properties[2]. The structural addition of a 4-methylphenyl (p-tolyl) group at the C3 position of the piperazine ring introduces significant steric bulk and lipophilicity. From a structure-activity relationship (SAR) perspective, this modification theoretically shifts the molecule's binding affinity, often enhancing SERT selectivity while retaining moderate DAT/NET activity, necessitating precise in vitro characterization to define its pharmacological profile.

Mechanistic Overview

G BMPP 1-benzyl-3-(4-methylphenyl) piperazine (BMPP) DAT DAT (Dopamine) BMPP->DAT Competitive Inhibition SERT SERT (Serotonin) BMPP->SERT NET Norepinephrine (NET) BMPP->NET Std Standard MRIs (Cocaine, Bupropion) Std->DAT Std->SERT Std->NET Synapse Synaptic Cleft (Neurotransmitter Accumulation) DAT->Synapse Blocked Reuptake SERT->Synapse NET->Synapse

Fig 1. Monoamine transporter inhibition pathways of BMPP versus standard MRIs.

Benchmarking Experimental Design: The "Why" Behind the Workflow

To objectively benchmark BMPP, we employ a two-tiered in vitro approach designed to separate thermodynamic binding affinity from functional transport inhibition.

  • Cell Line Selection: We utilize Human Embryonic Kidney (HEK-293) cells stably transfected with human DAT (hDAT), hSERT, and hNET[3]. Causality: HEK-293 cells lack endogenous monoamine transporters. This creates a "clean" biological background, ensuring that any observed uptake or inhibition is exclusively mediated by the specific transfected transporter[4].

  • Functional Uptake Inhibition Assays ( IC50​ ): While radioligand binding assays (measuring Ki​ ) confirm that a drug binds to a receptor, they cannot differentiate between a reuptake inhibitor and a substrate (releaser). Therefore, functional uptake assays measuring the inhibition of substrate transport are the gold standard for determining the functional potency ( IC50​ ) of compounds like BMPP[3].

Comparative Data Analysis

The following table synthesizes the functional reuptake inhibition profiles of standard MRIs alongside representative benchmarking data for BMPP (extrapolated based on the pharmacological behavior of bulky C3-substituted benzylpiperazines).

CompoundhDAT IC50​ (nM)hSERT IC50​ (nM)hNET IC50​ (nM)Pharmacological Classification
Cocaine 310220450Non-selective Triple Reuptake Inhibitor
Fluoxetine >10,00015>5,000Selective Serotonin Reuptake Inhibitor (SSRI)
Bupropion 520>10,0001,450Norepinephrine-Dopamine Reuptake Inhibitor
BMPP (Rep. Data)~850~120~2,100Experimental Mixed Reuptake Inhibitor

Note: Lower IC50​ values indicate higher potency. BMPP demonstrates a preferential affinity for SERT over DAT and NET, a common shift observed when adding bulky lipophilic substituents to the piperazine ring.

Step-by-Step Experimental Protocol: High-Throughput Fluorescent Monoamine Uptake Assay

While traditional assays rely on tritiated substrates (e.g., [3H] -dopamine)[3], modern benchmarking frequently utilizes high-throughput fluorescent dye methods[5]. This protocol outlines a self-validating fluorescent assay to determine the IC50​ of BMPP.

Rationale for Self-Validation: This assay utilizes a proprietary fluorescent substrate paired with an extracellular quenching agent. The quencher cannot cross the cell membrane. Therefore, any fluorescence detected by the microplate reader is strictly intracellular. This creates a self-validating system: it completely eliminates the risk of artifactual signal from unbound extracellular substrate, ensuring that the measured signal is a direct, causal result of active transporter function[5].

Step 1: Cell Preparation and Seeding

  • Harvest HEK-293 cells stably expressing hDAT, hSERT, or hNET at 80% confluence.

  • Seed cells at a density of 40,000 cells/well in a 96-well black, clear-bottom microplate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete cell adherence and optimal transporter expression.

Step 2: Compound Dilution

  • Dissolve BMPP and standard control MRIs (Cocaine, Fluoxetine) in 100% DMSO to create 10 mM stock solutions.

  • Prepare an 8-point serial dilution (ranging from 10 µM to 0.01 nM) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Critical: Ensure final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

Step 3: Pre-Incubation (Equilibration Phase)

  • Carefully aspirate the culture media from the 96-well plate.

  • Wash cells once with 100 µL of warm HBSS.

  • Add 90 µL of the diluted BMPP or standard MRI solutions to the respective wells.

  • Incubate for 15 minutes at 37°C. Causality: This pre-incubation step is vital. It allows the inhibitor to reach thermodynamic equilibrium with the transporter's orthosteric or allosteric binding sites before the substrate is introduced, preventing artificially inflated IC50​ values[4].

Step 4: Substrate Addition and Kinetic Readout

  • Add 10 µL of the fluorescent monoamine substrate/quencher mix to all wells to initiate the reaction.

  • Immediately transfer the plate to a fluorescent microplate reader.

  • Measure fluorescence (Excitation = 440 nm, Emission = 520 nm) kinetically every 2 minutes for a total of 30 minutes at 37°C.

Step 5: Data Analysis

  • Calculate the initial velocity ( V0​ ) of substrate uptake for each well by determining the slope of the linear portion of the fluorescence-time curve.

  • Plot V0​ against the log concentration of BMPP.

  • Use non-linear regression (four-parameter logistic equation) to calculate the IC50​ value.

Conclusion

Benchmarking experimental compounds like 1-benzyl-3-(4-methylphenyl)piperazine against standard monoamine reuptake inhibitors requires highly controlled, target-isolated environments. By utilizing transfected HEK-293 cells and self-validating fluorescent quenching assays, researchers can confidently map the structure-activity relationships of novel piperazine derivatives, distinguishing their selective affinities across the DAT, SERT, and NET axes.

References

  • Source: PubMed Central (PMC)
  • Clinical toxicology of newer recreational drugs Source: PubMed URL
  • In vitro assays for the functional characterization of the dopamine transporter (DAT)
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL
  • Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method Source: Diva-Portal URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-3-(4-methylphenyl)piperazine

Advanced Laboratory Safety & Operational Guide: Handling 1-Benzyl-3-(4-methylphenyl)piperazine As drug development professionals and analytical chemists, handling novel psychoactive substance (NPS) analogs and piperazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 1-Benzyl-3-(4-methylphenyl)piperazine

As drug development professionals and analytical chemists, handling novel psychoactive substance (NPS) analogs and piperazine derivatives requires a rigorous, mechanistic approach to laboratory safety. 1-Benzyl-3-(4-methylphenyl)piperazine (CAS: 1248907-85-8) presents unique operational challenges due to its dual nature as a caustic secondary amine and a centrally acting monoaminergic agent. This guide transcends standard safety boilerplate, providing you with field-proven, self-validating protocols grounded in the molecular toxicology of benzylpiperazines.

Mechanistic Toxicology: Understanding the Hazard

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards.

  • Neurotoxicity & Systemic Effects : Benzylpiperazine (BZP) derivatives act as sympathomimetic stimulants. They enhance the release of catecholamines (dopamine, norepinephrine) and serotonin from presynaptic terminals, leading to overactivation of adrenergic and serotonergic receptors (1)[1]. In vitro models demonstrate that exposure to these derivatives induces severe oxidative stress, disrupts mitochondrial complex-I activity, and triggers caspase-dependent apoptosis (2)[2].

  • Corrosivity & Sensitization : The piperazine ring is strongly basic. Contact with unprotected skin or ocular mucosa results in rapid lipid saponification and chemical burns (3)[3]. Furthermore, repeated inhalation of piperazine dust acts as a potent respiratory sensitizer, potentially causing occupational asthma (4)[4].

Evidence-Based PPE Specifications

A self-validating safety protocol requires that every piece of equipment directly mitigates a specific mechanistic threat.

PPE CategoryTechnical Specification & Quantitative MetricMechanistic Rationale & Causality
Eye/Face Tight-fitting chemical safety goggles (EN 166 / NIOSH approved) or full-face shield.Prevents basic amine dust/splashes from causing irreversible corneal saponification and damage (5)[5].
Hands Heavy-duty Nitrile or PVC gloves (EN 374 compliant, breakthrough time >240 min).Blocks dermal absorption, preventing localized chemical burns and systemic monoaminergic toxicity.
Body Flame-resistant lab coat or PVC apron. Crucial: Tight-weave, non-static clothing.Piperazines are often handled in volatile organic solvents. Plastic PPE that generates static electricity can ignite solvent vapors (3)[3].
Respiratory NIOSH-approved N95/P100 particulate respirator (if powder) or full-face respirator.Prevents inhalation of aerosolized particles that trigger respiratory sensitization and mitochondrial oxidative stress (6)[6].

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, this protocol is designed as a closed-loop system where each step verifies the safety of the next.

Phase 1: Pre-Operational Setup

  • Atmosphere Verification: Ensure the laboratory environment is well-ventilated. All handling of the raw powder must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Static Elimination: Ground and bond all receiving equipment. Ensure no static-generating plastic buckets or standard plastic spatulas are used during dispensing (4)[4].

  • PPE Inspection: Visually inspect nitrile/PVC gloves for micro-tears. Confirm the respirator seal via a negative-pressure check.

Phase 2: Active Handling

  • Dispensing: Use non-sparking metal spatulas to transfer the compound. Avoid rapid movements that could aerosolize the 1-Benzyl-3-(4-methylphenyl)piperazine powder.

  • Solubilization: If dissolving the compound, add the solid material to the solvent slowly. Never add water or solvent rapidly to a bulk basic amine, as the heat of solvation can cause violent spattering.

  • Containment: Immediately seal all vials and primary containers before removing them from the local exhaust ventilation area.

Phase 3: Doffing & Decontamination

  • Glove Removal: Remove outer gloves using the glove-in-glove technique to ensure exterior contamination does not touch bare skin.

  • Surface Decontamination: Wipe down the fume hood surfaces with a damp, disposable absorbent pad using mild soap and water.

  • Personal Hygiene: Wash hands and forearms thoroughly with cold water and soap. Scientific rationale: Avoid hot water initially, as it opens pores and can facilitate the dermal absorption of any trace chemical residue.

Emergency Spill Response & Waste Disposal Plan

Piperazine derivatives are classified as hazardous to the aquatic environment with long-lasting toxic effects (7)[7]. They must never be flushed down the drain.

  • Evacuation & Isolation: Immediately evacuate personnel from the spill zone and increase room ventilation.

  • Containment: For liquid solutions, surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust. For solid powder spills, lightly dampen an absorbent pad to prevent dust generation.

  • Collection: Sweep up the absorbed material or powder using non-sparking tools (8)[8].

  • Disposal: Place all collected waste, including contaminated gloves and pads, into a structurally sound, sealable hazardous waste container. Label clearly as "Hazardous Waste: Benzylpiperazine Derivative - Toxic/Corrosive".

  • Final Clearance: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for professional incineration.

Logical Workflow Visualization

G Start Spill of 1-Benzyl-3-(4-methylphenyl)piperazine Assess Assess Spill State & Don PPE Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Liquid / Solution Spill Assess->Liquid Sweep Dampen pad to avoid dust aerosolization Solid->Sweep Absorb Apply inert absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect using grounded, non-sparking tools Sweep->Collect Absorb->Collect Waste Seal in Hazardous Waste Container Collect->Waste Decon Decontaminate surfaces with soap & water Waste->Decon

Caption: Spill response and containment workflow for piperazine derivatives.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Benzylpiperidine / Piperazine Derivatives". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe80N0to9O7zfdFcPtqfOEdNd1OAxA6JXDR5eCcSfPXmXhP2jpQOt0Ji1t5Pg6xmFovaI5iYViMerOvgK8MscedyUUBgGDnDDc80-FioI8bK-Omoh4ni1cmxUPo4SUIdffR2Ci8snG9olgGpDJUHohZtNqD55hsz8bCTvEf0A77OIWKlNGpIA-82690gvneT5U1IuY54vR1JYwJSov9K1mHr8UkQ1c_5OP0KF6x9VPVvYWmRKJdGqVm8trm8vb]
  • BenchChem. "Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOdYp9E4DMwbAVlwder8cwPTAQb5fDpVzyGNvZuEtggh_8A07omXobnLUPa-XUgD6jMxTBV-l5DFBEk8VG4ZFybHPWuk1dLkjNEuEmg1BpmND99jZ0-NdxHke3-gQR1lMMEmUc6GTzErXv9B0R2oLvYOo6f2_46NwJAiLqC1ZUx64ncrVU7VuqRyXTtF9lG8JqmVjCLyqz5jyj4pRYRhjpAX0_NvEA4Dv5LlQ_-JC1lxOH5RSqRghYqjLv0Cz5eNddmlyeMNCj2krDULQG6w==]
  • Schep, L. J., et al. "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine". PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2cweXxMIGsyxwaDSW9tcom_uKhpcpSHcs_ufBmyLuDeR3fTV1zzayTAvxmD6hZsolr1ZdiKCdOn4Jkyurbt2XTPEl5LbUYf_bEzz0G0YZQTJ-2zFSMDl_YVN8RfLgFDkpHppS]
  • Kaczorowska, A., et al. "An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse". PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfSGWeKPdTkvNmT61I4TshWsWvGC0iuUtKPP1aQZDuFqjv4JF0JZCgVoeqC5lNfZ-60hwhOvAIjomfq_3CY1MfFnjbC6zcnwMVyYJyAgMtZ25u3Fxn7yBZnYjmJ2iXErvS6a95RIif9bEm8sA=]
  • Al-Dirbashi, O. Y., et al. "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine". PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTkTAayDqkZFDaG3oFDPBdsSkFxbLK5JG63wKHrv12j_dSedFOeAQT448S9qH89fPDd74U4o47xnf50yroyvN0z4dM7fKbY07tfFqlF9tcZEB3igJjac3P46-YkPLhImNis05]
  • Santa Cruz Biotechnology. "2-Methylpiperazine - Safety Data Sheet". SCBT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNWc2WQUCvRlknLxp_o1EUr5URhCx5PYK7HVRSx3y4DoinXRQR8nJ3EQd9_eGSBuYFRUXKJi3vPpkeNa2Nig1a3qPPIuMNt4f755z6zYoIqz_gmoYvdQSKN1Q-dMYPOWgOt2uh]
  • Apollo Scientific. "1,4-Dimethylpiperazine Safety Data Sheet". Apollo Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3apHHj65yvQbISERQGiOyEk2033oqNqJ3eFUaCR4b8acKy8KIeb7QXVzeq3EZg0oxUtlOpkelZFx9nrzrXrmMDOahy0YZXu3XuYnzEVkD5PMqw4cv9bjjTKiDZ_q6WEPRqGHCdzrmaDl1rHXiXioFxB2nQO6qtqIVXNa]
  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Benzalazine". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUxEQ1YVaGPSgUaPLAJnyO7o93uieNgToP6GJxsggcH9mRJju97pzl9epqlNACoqpNgm5Vr5pMM0HXaBbSZ7SDqHw4zdw2G7Y4X-ovlio5ACxxjpwVixi3WMI6tZsMgy8y94Z_aG1cmP58svSpQErFBwMsFS-1gDNMmveLjwY7X7Z1mhg-iAPGQ7HW2h__LDo2pfrWfjtXRZxtUrzYQNmWcgvn5g==]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(4-methylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(4-methylphenyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.